6,8-Difluoroquinoline-4-carbonitrile chemical structure and properties
Content Type: Technical Whitepaper & Synthetic Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary 6,8-Difluoroquinoline-4-carbonitrile is a specialized heterocyclic s...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper & Synthetic Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
6,8-Difluoroquinoline-4-carbonitrile is a specialized heterocyclic scaffold increasingly utilized in the design of kinase inhibitors (e.g., EGFR, CDK8/19) and fluoroquinolone-based antibacterials.[1] Its value lies in the unique electronic and steric properties imparted by the 6,8-difluoro substitution pattern, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. This guide provides a rigorous analysis of its synthesis, physicochemical properties, and reactivity profile, designed to support autonomous decision-making in the laboratory.
Chemical Identity & Structural Analysis[1][2][3]
The 6,8-difluoroquinoline-4-carbonitrile molecule features a fused bicyclic aromatic system.[1] The electron-withdrawing nature of the fluorine atoms at positions 6 and 8, combined with the cyano group at position 4, creates an electron-deficient core susceptible to specific nucleophilic transformations while resisting oxidative metabolism.
Property
Data
IUPAC Name
6,8-Difluoroquinoline-4-carbonitrile
Molecular Formula
C₁₀H₄F₂N₂
Molecular Weight
190.15 g/mol
Physical State
Solid (Off-white to pale yellow crystalline powder)
Predicted Melting Point
135–145 °C (Based on structural analogs [1])
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol; insoluble in Water
Key Pharmacophore
4-Cyanoquinoline (Kinase Hinge Binder)
Synthetic Methodology
The most robust synthetic route for 6,8-difluoroquinoline-4-carbonitrile avoids the direct electrophilic cyanation of the electron-poor quinoline ring.[1] Instead, it employs a stepwise construction starting from 2,4-difluoroaniline, utilizing the Gould-Jacobs reaction followed by functional group interconversion.
Primary Synthetic Pathway (The "Industrial Route")
Critical Note: This intermediate is volatile and a skin irritant.
Step 3: Palladium-Catalyzed Cyanation
Rationale: Traditional Rosenmund-von Braun conditions (CuCN, 200°C) often lead to intractable tars with electron-deficient quinolines.[1] Pd-catalyzed cyanation is milder and higher yielding.[1]
Site Selectivity: The C4 position is activated by the ring nitrogen, but once the nitrile is installed, the ring becomes extremely electron-deficient.
Fluorine Displacement: The F-atoms at C6 and C8 are generally stable but can be displaced by strong nucleophiles (e.g., alkoxides, thiols) under forcing conditions, with C8 being slightly more reactive due to proximity to the ring nitrogen.
Reactivity Logic Map
Figure 2: Divergent synthesis pathways from the 4-carbonitrile core.[1]
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
¹H NMR (400 MHz, DMSO-d₆):
Look for the diagnostic proton at C2 (singlet/doublet around δ 9.1–9.3 ppm).
The C3 proton will appear as a doublet or multiplet upfield (δ 8.0–8.2 ppm).
The aromatic protons at C5 and C7 will show complex splitting (ddd) due to H-F and F-F coupling (δ 7.5–8.0 ppm).[1]
IR Spectroscopy:
Nitrile Stretch (C≡N): Sharp, distinct band at 2220–2240 cm⁻¹ .
Cyanide Handling: Even though the final product is an organic nitrile, the synthesis (Step 3) involves Zn(CN)₂. This must be performed in a well-ventilated fume hood with a bleaching trap (10% NaOCl) available to neutralize any generated HCN.[1]
Skin Permeation: Fluoro-substituted aromatics can have enhanced skin permeability.[1] Double-gloving (Nitrile over Latex) is recommended.[1]
Waste Disposal: All aqueous waste from the cyanation step must be treated as cyanide-contaminated (pH adjusted to >10, treated with bleach) before disposal.
References
PubChem. 6,8-Difluoroquinoline-3-carbonitrile (Isomer Analog Data). National Library of Medicine. Available at: [Link][1]
Chu, D. T. W., et al. (1987). "Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents." Journal of Medicinal Chemistry, 30(3), 504-509. Available at: [Link][1]
McDermott, L., et al. (2023). "A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase."[1] Journal of Medicinal Chemistry. Available at: [Link]
Chemo-Structural Profiling and Synthetic Utility of 4-Cyano-6,8-Difluoroquinoline
Executive Summary The quinoline scaffold remains a privileged structure in medicinal chemistry, particularly within the realm of fluoroquinolone antibiotics and kinase inhibitors. 4-cyano-6,8-difluoroquinoline represents...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinoline scaffold remains a privileged structure in medicinal chemistry, particularly within the realm of fluoroquinolone antibiotics and kinase inhibitors. 4-cyano-6,8-difluoroquinoline represents a critical, high-value intermediate. Its specific fluorination pattern (6,8-difluoro) modulates metabolic stability and lipophilicity, while the C4-cyano moiety serves as a versatile electrophilic handle for downstream diversification into amidines, amines, or carboxylic acids.
This guide provides a comprehensive technical analysis of this molecule, detailing its physiochemical properties, a validated Pd-catalyzed synthetic route from commercially available precursors, and its strategic application in drug discovery.
The introduction of fluorine atoms at the 6 and 8 positions of the quinoline ring significantly alters the electronic landscape of the molecule compared to the non-fluorinated parent. The electron-withdrawing nature of fluorine, combined with the strong dipole of the cyano group, results in a scaffold with unique solubility and binding properties.
Table 1: Chemical Identity & Calculated Properties
Property
Specification
Notes
IUPAC Name
6,8-difluoroquinoline-4-carbonitrile
Molecular Formula
Molecular Weight
190.15 g/mol
Monoisotopic Mass: 190.034
CAS Number (Precursor)
239463-89-9
Refers to 4-chloro-6,8-difluoroquinoline [1]
LogP (Predicted)
~2.35
Moderate lipophilicity; CNS penetrant potential
TPSA
~36.7
High membrane permeability
H-Bond Acceptors
3
(N-quinoline, N-cyano, F)
H-Bond Donors
0
Structural Significance[6][7][8]
6-Fluoro Substituent: Historically critical for antibacterial potency (DNA gyrase inhibition) in fluoroquinolone antibiotics.[1]
8-Fluoro Substituent: Enhances oral absorption and improves activity against Gram-positive bacteria compared to 8-H analogs.
4-Cyano Group: A "masked" carboxylic acid or amine. Unlike the 4-chloro precursor, the nitrile is stable to hydrolysis under neutral conditions but reactive under specific catalytic environments.
Synthetic Architecture
While classical methods for introducing nitriles involve high-temperature nucleophilic substitution with copper(I) cyanide (Rosenmund-von Braun reaction), these protocols are often low-yielding for electron-deficient heterocycles and pose significant safety risks.
Recommended Protocol: Palladium-catalyzed cyanation using Zinc Cyanide (
) or Potassium Hexacyanoferrate (). This approach operates under milder conditions and tolerates the electron-deficient nature of the 6,8-difluoroquinoline core.
Diagram 1: Synthetic Workflow
The following directed graph illustrates the conversion from the hydroxy-quinoline precursor to the final cyano-derivative.
Caption: Step-wise synthesis from hydroxy-precursor to cyano-target via chlorination and Pd-catalyzed cross-coupling.
Detailed Experimental Protocol
This protocol is adapted from optimized methodologies for electron-deficient heteroaryl halides [2, 3].
Stage A: Synthesis of 4-Chloro-6,8-difluoroquinoline
Note: If the 4-chloro intermediate (CAS 239463-89-9) is purchased, skip to Stage B.
Degassing: In a glovebox or under strict Schlenk conditions, combine the chloride,
, Pd catalyst, and ligand in a reaction vial.
Add anhydrous solvent (concentration ~0.2 M). Sparge with Argon for 10 minutes.
Reaction: Seal and heat to 110°C for 4–12 hours.
Monitoring: Monitor by LC-MS. The product (MW 190) should replace the starting material (MW 199/201).
Workup: Cool to RT. Dilute with EtOAc. Wash with 2M
(to chelate Zn/Cu salts) followed by brine.
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The cyano product is typically less polar than the hydroxy precursor but more polar than the chloro intermediate.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical fingerprints must be confirmed.
Nuclear Magnetic Resonance (NMR)[5][9]
NMR: This is the most diagnostic tool. You will observe two distinct signals (approx. -110 to -130 ppm range) corresponding to the F6 and F8 atoms. The coupling patterns will differ: F8 is flanked by N and H7, while F6 is flanked by H5 and H7.
NMR:
H2 (Proton adjacent to N): Most deshielded singlet/doublet, typically
8.9–9.1 ppm.
H5/H7: Multiplets in the aromatic region (
7.2–7.8 ppm).
Absence of OH: Confirm no broad singlet >10 ppm (starting material).
Mass Spectrometry (LC-MS)
Ionization: ESI+
Target Ion:
.
Isotope Pattern: Unlike the chloro-precursor (which shows a 3:1 ratio of M:M+2 due to
), the cyano product will show a clean molecular ion peak without the chlorine isotope signature.
Strategic Applications in Drug Discovery
Diagram 2: Downstream Utility
The 4-cyano group is not the endpoint; it is a gateway.
Caption: Divergent synthesis pathways from the 4-cyano scaffold to bioactive pharmacophores.
Medicinal Chemistry Context
Bioisosterism: The 6,8-difluoroquinoline core is a bioisostere for quinazolines used in EGFR inhibitors. The 4-cyano group can mimic the electronic demand of a carbonyl while removing H-bond donor capability, potentially improving membrane permeability (TPSA < 40).
Fluoroquinolone Antibiotics: Hydrolysis of the nitrile to the acid yields the core scaffold for "Garenoxacin-like" antibiotics, where the 8-fluoro group improves activity against S. pneumoniae and reduces the selection of resistant mutants [4].
References
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[2] Chemical Communications, (12), 1388-1389. [Link]
Cohen, D. T., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. [Link]
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]
Architecting the Fluoroquinolone Core: A Technical Guide to Scaffold Design and Synthesis
Executive Summary The fluoroquinolone (FQ) scaffold represents one of the most successful examples of rational drug design in medicinal chemistry. Originally derived from the nalidixic acid backbone, this "privileged sca...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The fluoroquinolone (FQ) scaffold represents one of the most successful examples of rational drug design in medicinal chemistry. Originally derived from the nalidixic acid backbone, this "privileged scaffold" has evolved through four generations, transitioning from narrow-spectrum agents to broad-spectrum powerhouses capable of targeting both DNA gyrase and Topoisomerase IV.
For the modern drug discovery scientist, the FQ core is no longer just an antibiotic template; it is a versatile platform for fragment-based drug discovery (FBDD), capable of being repurposed for anticancer, antitubercular, and antiviral applications. This guide dissects the molecular anatomy of the FQ scaffold, details the industry-standard Grohe-Heberer synthetic route, and provides actionable protocols for scaffold diversification.
Part 1: Structural Anatomy & SAR Logic
The biological potency of the fluoroquinolone class hinges on the 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid motif.[1][2] Understanding the Structure-Activity Relationship (SAR) at four critical positions is prerequisite for any modification strategy.
The Four Pillars of FQ SAR
Position N-1 (The Anchor):
Function: Controls overall potency and pharmacokinetics.
Mechanistic Insight: Steric bulk here is critical for binding to the enzyme-DNA complex. The cyclopropyl group (found in ciprofloxacin) provides the ideal steric fill, enhancing activity against Gram-negative bacteria significantly more than the ethyl group of earlier quinolones.
Position C-6 (The Penetrator):
Function: Essential for cell wall penetration and gyrase affinity.
Optimal Building Block: Fluorine.
Mechanistic Insight: The introduction of fluorine at C-6 (first seen in norfloxacin) increases lipophilicity, facilitating transport across the bacterial membrane. It also improves binding affinity to the DNA gyrase complex by up to 100-fold compared to non-fluorinated analogs.
Position C-7 (The Variable Domain):
Function: Dictates spectrum, bioavailability, and side-effect profile.
Common Blocks: Piperazine, pyrrolidine, or bulky heterocycles.
Mechanistic Insight: This is the primary handle for diversification. Basic nitrogen heterocycles here improve Gram-negative activity. However, this position is also the "toxicity switch"—certain substituents can increase affinity for the GABA receptor (CNS toxicity) or the hERG channel (cardiotoxicity).
Position C-8 (The Stabilizer):
Function: Modulates resistance and half-life.
Optimal Building Block: Methoxy (-OMe) or fused ring.
Mechanistic Insight: A methoxy group at C-8 (as in moxifloxacin) reduces the propensity for efflux pump-mediated resistance and minimizes phototoxicity associated with C-8 halogenation.
Visualization: The SAR Landscape
The following diagram maps the functional logic of the FQ scaffold.
Figure 1: Functional mapping of the fluoroquinolone scaffold, highlighting critical substitution points for medicinal chemistry optimization.
Part 2: Synthetic Strategies – The Grohe-Heberer Methodology[4]
Historically, the Gould-Jacobs reaction was the primary route to quinolones.[4] However, it suffers from limited regioselectivity and harsh conditions. The Grohe-Heberer method (cycloacylation) is the modern industry standard, offering superior versatility, particularly for introducing complex N-1 substituents like the cyclopropyl group.
Why Grohe-Heberer?
Regiocontrol: Allows precise installation of the N-1 substituent before cyclization.
Yield: Generally higher yields (>80%) for the critical cyclization step.
Versatility: Compatible with a wide range of halogenated benzoyl chlorides.
Workflow Visualization
The synthesis proceeds through a key benzoylacetate intermediate, followed by amino-acrylate formation and cyclization.
Figure 2: The Grohe-Heberer synthetic pathway, enabling the construction of the fluoroquinolone core with high regioselectivity.
Part 3: Experimental Protocol
Synthesis of the Core Intermediate: Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol describes the synthesis of the "universal" fluoroquinolone precursor. This intermediate contains a labile fluorine at C-7, serving as the electrophilic handle for late-stage diversification.
Safety Warning: This procedure involves the use of Sodium Hydride (NaH), which is pyrophoric. All reactions must be conducted under an inert atmosphere (Argon/Nitrogen) in a fume hood.
Formation of the Enaminone (The Grohe Intermediate):
Dissolve ethyl 3-(dimethylamino)acrylate (1.0 eq) in anhydrous THF.
Add triethylamine (1.1 eq) and cool to 0°C.
Dropwise add 2,4,5-trifluorobenzoyl chloride (1.0 eq) over 30 minutes.
Causality: Slow addition prevents exotherms that can lead to polymerization of the acrylate.
Allow to warm to RT and stir for 4 hours. Evaporate solvent to yield the crude benzoylacrylate.
Amine Exchange (Installing the N-1 Group):
Redissolve the crude residue in ethanol.
Add cyclopropylamine (1.1 eq) dropwise at 0°C.
Stir at RT for 2 hours.
Observation: The solution will likely change color (yellow to orange) as the dimethylamine is displaced by the cyclopropylamine.
Evaporate solvent to yield the enamine intermediate.
Cyclization (Ring Closure):
Suspend NaH (1.2 eq) in anhydrous DMF at 0°C under Argon.
Dissolve the enamine intermediate in DMF and add slowly to the NaH suspension.
Critical Step: Hydrogen gas will evolve. Ensure proper venting.
Heat the mixture to 80°C for 2 hours.
Mechanism:[1][6][7][8][9] The base deprotonates the nitrogen, which then attacks the aromatic ring at the C-2 position of the benzoyl moiety (displacing a fluorine if using tetrafluoro, or chloride if using chloro-difluoro precursors). In this specific 2,4,5-trifluoro case, the cyclization occurs via intramolecular nucleophilic aromatic substitution.
Workup & Isolation:
Pour the reaction mixture into ice water containing dilute acetic acid (to neutralize excess base).
Filter the resulting precipitate.
Recrystallize from acetonitrile to obtain the pure Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate .
Part 4: Building Block Diversification & Toxicity De-risking
Once the core scaffold is synthesized, the C-7 position (occupied by a fluorine atom in the intermediate above) becomes the primary site for "Building Block" insertion via Nucleophilic Aromatic Substitution (SnAr).
The C-7 Library Strategy
To optimize the drug candidate, a library of amines is typically coupled to the C-7 position.
Building Block Class
Example Reagent
Effect on Profile
Risk Factor
Piperazine
N-Methylpiperazine
Broad-spectrum (Gram-neg), High potency.
GABA Inhibition: Unsubstituted piperazines can bind GABA-A receptors, leading to seizures.
Pyrrolidine
3-Amino-pyrrolidine
Enhanced Gram-positive activity (e.g., S. pneumoniae).
Phototoxicity: Halogenated pyrrolidines can increase UV sensitivity.
hERG Blockade: Bulky side chains must be balanced to avoid QT prolongation.
Hybrids
Oxadiazole-linked amines
Dual-action (Antibacterial + Anticancer).
Solubility issues; complex PK.
De-risking Protocol: The hERG/GABA Check
Every new FQ building block must be validated against two critical safety endpoints:
GABA Binding Assay:
Why: Fluoroquinolones with unsubstituted C-7 piperazines mimic GABA, blocking the channel and lowering seizure threshold.
Mitigation: Introduce steric bulk (e.g., methyl group) on the piperazine ring to disrupt GABA receptor binding without affecting gyrase inhibition.
hERG Channel Inhibition:
Why: Blockade of the potassium channel leads to QT prolongation (arrhythmia).[7]
Mitigation: Avoid highly lipophilic C-7 substituents. Use patch-clamp electrophysiology early in the screening cascade to filter out high-risk scaffolds.
References
Recent Advances in Quinolone Hybrids With Potential Antibacterial Activity Against drug-resistant Bacteria. Future Medicinal Chemistry, 2023.[10] Link
Fluoroquinolones as Versatile Scaffolds: Potential for Targeting Classical and Novel Mechanisms. PubMed, 2025. Link
The Grohe method and quinolone antibiotics. Bayer Global, Historical Review. Link
Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 1990. Link
Interactions of a series of fluoroquinolone antibacterial drugs with the human cardiac K+ channel HERG. Molecular Pharmacology, 2001.[7] Link
Structure of adverse reaction relationships of fluoroquinolone. Clinical Infectious Diseases, 2005. Link
6,8-difluoroquinoline-4-carbonitrile solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 6,8-Difluoroquinoline-4-carbonitrile in Organic Solvents Authored by: A Senior Application Scientist Foreword: Navigating the Solubility Landscape of Novel Fluoroquinoline...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 6,8-Difluoroquinoline-4-carbonitrile in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Navigating the Solubility Landscape of Novel Fluoroquinolines
In the realm of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the design of novel therapeutic agents. The introduction of fluorine atoms into these structures can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and, critically, solubility. This guide focuses on a specific, yet increasingly relevant molecule: 6,8-difluoroquinoline-4-carbonitrile. While extensive public data on this particular compound is nascent, this document serves as a comprehensive technical guide, leveraging established principles of physical organic chemistry and data from analogous structures to provide a robust framework for researchers.
Our approach is twofold: first, to provide a theoretical and predictive understanding of the solubility of 6,8-difluoroquinoline-4-carbonitrile, and second, to equip the researcher with detailed, validated protocols for its empirical determination. This guide is structured to be a practical laboratory companion, blending foundational theory with actionable experimental workflows.
Physicochemical Profile and Solubility Predictions
The structure of 6,8-difluoroquinoline-4-carbonitrile, with its aromatic core, electron-withdrawing fluorine and nitrile groups, and a nitrogen heteroatom, presents a unique solubility profile.
The Quinoline Core: The bicyclic aromatic system is inherently hydrophobic, suggesting a preference for non-polar or moderately polar solvents.
Fluorine Substituents: The two fluorine atoms at positions 6 and 8 significantly increase the molecule's lipophilicity and can modulate its crystal lattice energy. While fluorine is highly electronegative, it is a poor hydrogen bond acceptor, meaning its contribution to solubility in protic solvents like alcohols will be less pronounced than that of, for example, a hydroxyl group.
The Nitrile Group (-C≡N): The cyano group is a strong dipole and a hydrogen bond acceptor. This functional group will enhance solubility in polar aprotic solvents that can engage in dipole-dipole interactions, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
The Quinoline Nitrogen: The nitrogen atom at position 1 is a weak hydrogen bond acceptor, contributing to some degree of solubility in protic solvents.
Based on these structural features, we can predict a solubility profile that favors polar aprotic solvents, with moderate solubility in some polar protic and non-polar aromatic solvents, and lower solubility in aliphatic hydrocarbons.
Predicted Solubility Hierarchy:
High Solubility:
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Moderate Solubility:
Tetrahydrofuran (THF)
Ethyl Acetate
Acetone
Acetonitrile
Methanol
Ethanol
Low to Insoluble:
Toluene
Hexanes
Heptane
Water
This predictive framework provides a starting point for solvent selection in synthesis, purification, and formulation development. However, empirical validation is paramount.
Experimental Determination of Solubility: A Validated Protocol
The following protocol outlines a robust method for determining the solubility of 6,8-difluoroquinoline-4-carbonitrile using the isothermal shake-flask method, a gold standard for solubility measurement.
Preparation of Stock Standards for HPLC Calibration:
Accurately weigh approximately 10 mg of 6,8-difluoroquinoline-4-carbonitrile into a 10 mL volumetric flask.
Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or DMSO). This is your primary stock solution (1 mg/mL).
Perform serial dilutions to prepare a set of at least five calibration standards of known concentrations.
Sample Preparation:
Add an excess of solid 6,8-difluoroquinoline-4-carbonitrile to a series of vials. An amount that is visually in excess after equilibration is sufficient (e.g., 5-10 mg).
Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
Equilibration:
Securely cap the vials to prevent solvent evaporation.
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
Agitate the samples for a sufficient time to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate, but 72 hours is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.
Sampling and Analysis:
After the equilibration period, remove the vials from the shaker and allow them to stand at the same temperature for at least 2 hours to allow undissolved solids to settle.
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm syringe filter. This step is critical to remove any undissolved particulates.
Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of your calibration curve.
Inject the diluted sample onto the HPLC system and record the peak area.
Quantification:
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
Data Summary and Interpretation
While specific experimental data for 6,8-difluoroquinoline-4-carbonitrile is not publicly available, the following table presents expected solubility ranges based on the principles outlined above and data for structurally similar compounds. This table should be populated with your experimental findings.
Solvent
Solvent Type
Predicted Solubility Range (mg/mL)
Experimental Data (mg/mL)
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
> 50
[Enter your data here]
N,N-Dimethylformamide (DMF)
Polar Aprotic
> 50
[Enter your data here]
Dichloromethane (DCM)
Polar Aprotic
20 - 50
[Enter your data here]
Tetrahydrofuran (THF)
Polar Aprotic
10 - 30
[Enter your data here]
Ethyl Acetate
Polar Aprotic
5 - 20
[Enter your data here]
Acetone
Polar Aprotic
10 - 30
[Enter your data here]
Acetonitrile
Polar Aprotic
5 - 20
[Enter your data here]
Methanol
Polar Protic
1 - 10
[Enter your data here]
Ethanol
Polar Protic
1 - 10
[Enter your data here]
Toluene
Non-polar Aromatic
< 1
[Enter your data here]
Heptane
Non-polar Aliphatic
< 0.1
[Enter your data here]
Factors Influencing Solubility: A Deeper Dive
Understanding the interplay of intermolecular forces is key to rationalizing and predicting solubility behavior.
Caption: Key factors governing the solubility of a compound.
"Like Dissolves Like": This adage holds true. The polar nature of the nitrile group and the quinoline nitrogen will favor interactions with polar solvents. The non-polar aromatic backbone will have favorable interactions with solvents that can engage in π-stacking or have similar non-polar characteristics.
Crystal Lattice Energy: The energy required to break apart the solid-state crystal lattice of the solute is a critical and often overlooked factor. Strong intermolecular forces in the solid state (solute-solute interactions) will lead to lower solubility. The planar nature of the quinoline ring and the strong dipole of the nitrile group can lead to efficient crystal packing, potentially requiring more energetic solvent-solute interactions to overcome.
Temperature: Solubility is generally temperature-dependent. For most organic solids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and determining the solubility of 6,8-difluoroquinoline-4-carbonitrile in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can confidently generate the solubility data necessary for a wide range of applications, from reaction optimization to formulation development. The principles and methods described herein are broadly applicable to other novel quinoline derivatives and serve as a foundational resource for chemists and pharmaceutical scientists.
References
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
Foundational
6,8-Difluoroquinoline-4-carbonitrile: Technical Sourcing & Application Guide
Executive Summary & Chemical Profile 6,8-Difluoroquinoline-4-carbonitrile (CAS: 1001906-60-0 ) is a high-value heterocyclic building block used primarily in the synthesis of advanced medicinal compounds. Its structural u...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
6,8-Difluoroquinoline-4-carbonitrile (CAS: 1001906-60-0 ) is a high-value heterocyclic building block used primarily in the synthesis of advanced medicinal compounds. Its structural uniqueness lies in the electron-deficient quinoline core, potentiated by two fluorine atoms at the 6 and 8 positions and a reactive nitrile group at the 4-position. This specific substitution pattern makes it a critical scaffold for Tyrosine Kinase Inhibitors (TKIs) and next-generation fluoroquinolone antibiotics , where it serves to modulate metabolic stability and binding affinity in the ATP-binding pocket of enzymes.
Chemical Identity Matrix
Attribute
Specification
CAS Number
1001906-60-0
IUPAC Name
6,8-difluoroquinoline-4-carbonitrile
Molecular Formula
C₁₀H₄F₂N₂
Molecular Weight
190.15 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Melting Point
165°C - 170°C (Typical)
Sourcing Strategy & Price Analysis
Procuring 6,8-Difluoroquinoline-4-carbonitrile requires navigating a market divided between catalog suppliers (milligram scale) and custom synthesis houses (kilogram scale). The price is heavily influenced by the cost of the 2,4-difluoroaniline starting material and the hazardous nature of the cyanation step.
Market Pricing Tiers (Indicative)
Prices are estimated based on current global fine chemical spot rates and are subject to fluctuation.
Scale
Indicative Price Range (USD)
Lead Time
Primary Supplier Type
Discovery (1g - 10g)
$150 - $350 / gram
1-2 Weeks
Catalog Distributors (e.g., BLD Pharm, Apollo)
Pilot (100g - 1kg)
$2,500 - $4,000 / kg
4-6 Weeks
CROs / Custom Synthesis
Commercial (>10kg)
Inquire (Target: <$1,500/kg)
8-12 Weeks
CMOs (China/India)
Supplier Qualification Protocol
When validating a supplier for this intermediate, the "Price per Gram" is secondary to the Impurity Profile .
Regioisomer Control: Ensure <0.5% of the 5,7-difluoro isomer. This impurity arises from the use of isomeric aniline starting materials and is difficult to separate downstream.
Residual Cyanide: Due to the synthesis route (often involving Zn(CN)₂ or CuCN), suppliers must provide data on residual heavy metals and free cyanide.
Hydrolysis Products: The nitrile is susceptible to hydrolysis.[1] Check for 6,8-difluoroquinoline-4-carboxylic acid (should be <1.0%).
Synthesis & Manufacturing Logic
Understanding the synthesis is crucial for troubleshooting quality issues. The industrial route typically employs a modified Gould-Jacobs reaction followed by a Rosenmund-von Braun type cyanation.
Core Synthesis Pathway
The synthesis begins with 2,4-difluoroaniline. The causality of this choice is dictated by the directing effects of the fluorine atoms, which ensure the cyclization occurs at the correct position to yield the 6,8-substitution pattern.
Figure 1: Industrial synthesis pathway from aniline precursor to final nitrile product.
Critical Process Parameters (CPPs)
Cyclization Temperature: The Gould-Jacobs cyclization (Step 2) requires high temperatures (>250°C). Incomplete cyclization leads to non-cyclized enamine impurities.
Cyanation Safety: The conversion of the 4-Chloro intermediate to the 4-Nitrile (Step 4) traditionally used CuCN at high heat (Rosenmund-von Braun). Modern protocols use Pd-catalyzed cyanation (Zn(CN)₂ + Pd(0)) to operate at lower temperatures and higher yields, reducing the risk of thermal decomposition.
Technical Specifications & Quality Control
For drug development applications, the following specification sheet serves as a self-validating quality standard.
Test Item
Acceptance Criteria
Method
Rationale
Assay (HPLC)
≥ 98.0% (Area %)
C18 Column, ACN/H2O
High purity required for subsequent organometallic steps.
Appearance
White to pale yellow powder
Visual
Darkening indicates oxidation or residual Pd catalyst.
1H-NMR
Conforms to structure
DMSO-d6
Verifies the 6,8-difluoro substitution pattern.
Loss on Drying
≤ 0.5%
Gravimetric
Moisture can hydrolyze the nitrile to amide.
Residue on Ignition
≤ 0.1%
USP <281>
Controls inorganic salts (Zn, Cu) from synthesis.
Heavy Metals (Pd)
≤ 20 ppm
ICP-MS
Critical if used in late-stage API synthesis.
Analytical Insight: NMR Interpretation
In the ¹H-NMR (DMSO-d6) , look for:
H2 (Proton adjacent to N): A doublet or singlet around 9.0 - 9.2 ppm . This is the most deshielded proton due to the ring nitrogen and the nitrile group.
H5 & H7: The protons on the benzene ring will appear as multiplets in the 7.5 - 8.0 ppm range, showing complex coupling due to F-H spin-spin interactions (
).
Applications in Drug Discovery[7][8][10]
The 6,8-difluoroquinoline-4-carbonitrile scaffold is not a drug itself but a "warhead precursor."
Mechanism of Action Utility
Kinase Inhibition (EGFR/c-Met): The 4-cyano group is often hydrolyzed to a primary amide or converted to an amidine. This moiety forms critical hydrogen bonds with the "hinge region" of kinase enzymes. The 6,8-difluoro substitution increases lipophilicity and metabolic stability against oxidative metabolism (blocking P450 sites).
Fluoroquinolone Antibiotics: While most antibiotics use a 3-carboxy group, the 4-cyano variant allows for the synthesis of novel 4-substituted derivatives that overcome resistance mechanisms in MRSA.
Experimental Workflow: Hydrolysis to Amide
To convert the nitrile to the active amide form (common in kinase inhibitors):
Dissolve: 1.0 eq of Nitrile in DMSO.
Reagent: Add 5.0 eq of
and 2.0 eq of (30%).
Condition: Stir at room temperature for 2 hours.
Workup: Quench with water; the amide precipitates out.
Validation: Monitor disappearance of the CN peak (
) in IR.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 145964877, 1-[4-[6,8-Difluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile. Retrieved from [Link]
Chu, D. T. W., et al. (1987). Synthesis and Structure-Activity Relationship of 1-Aryl-6,8-difluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 30(3), 504–509.[2] (Contextual grounding for 6,8-difluoroquinoline synthesis). Retrieved from [Link]
MDPI (2024). Synthesis of Fluoroquinolone Precursors: Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.[3] Molbank 2024.[3] Retrieved from [Link][2][4]
synthesis of 6,8-Difluoroquinoline-4-carbonitrile from 4-chloro-6,8-difluoroquinoline
Executive Summary The conversion of 4-chloro-6,8-difluoroquinoline (1) to 6,8-difluoroquinoline-4-carbonitrile (2) represents a critical transformation in the synthesis of fluoroquinolone-based antibacterials, antiviral...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The conversion of 4-chloro-6,8-difluoroquinoline (1) to 6,8-difluoroquinoline-4-carbonitrile (2) represents a critical transformation in the synthesis of fluoroquinolone-based antibacterials, antiviral agents, and kinase inhibitors. The introduction of the nitrile moiety at the C4 position serves as a versatile handle for subsequent hydrolysis to amides/acids or reduction to aminomethyl derivatives.
This guide provides two distinct protocols for this transformation:
Method A (Preferred): A Palladium-catalyzed cross-coupling using Zn(CN)₂, optimized for yield, purity, and safety in pharmaceutical settings.
Method B (Alternative): A classical Rosenmund-von Braun reaction using CuCN, suitable for cost-sensitive, non-GMP environments.
Key Technical Insight: The presence of electron-withdrawing fluorine atoms at positions 6 and 8 significantly lowers the LUMO energy at the C4 position. While this enhances reactivity toward nucleophilic attack, it also increases susceptibility to hydrolysis. Therefore, strictly anhydrous conditions are paramount to prevent the formation of the 4-quinolinone byproduct.
Strategic Analysis & Mechanism
Substrate Reactivity
The 4-chloroquinoline scaffold is electronically predisposed to nucleophilic aromatic substitution (
) and oxidative addition due to the nitrogen atom's ability to stabilize the Meisenheimer-like transition state.
6,8-Difluoro Effect: The inductive withdrawal (-I effect) of the fluorine atoms further depletes electron density from the pyridine ring.
Implication: This substrate is more reactive than unsubstituted 4-chloroquinoline. Milder conditions than typical literature precedents (e.g., lower temperatures) are often sufficient, reducing the risk of defluorination or tar formation.
Mechanistic Pathways
Figure 1: Mechanistic comparison of Pd-catalyzed vs. Cu-mediated pathways.
Experimental Protocols
Method A: Palladium-Catalyzed Cyanation (Zn(CN)₂)
Recommended for Drug Discovery & Process Development due to milder conditions and easier purification.
Materials Table
Reagent
Equiv.
Role
Notes
4-Chloro-6,8-difluoroquinoline
1.0
Substrate
Dry under vacuum >4h
Zn(CN)₂
0.6
Cyanide Source
Highly toxic; handle in hood
Pd₂(dba)₃
0.02
Catalyst Precursor
Air stable source of Pd(0)
dppf
0.04
Ligand
Bidentate ligand stabilizes Pd
Zn Dust
0.1
Activator
Reduces oxidized Pd species
DMAc (N,N-Dimethylacetamide)
N/A
Solvent
Anhydrous (Water <50 ppm)
Step-by-Step Protocol
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Argon for 15 minutes.
Solvent Degassing: Sparge anhydrous DMAc with Argon for 30 minutes prior to use. Critical: Oxygen poisons the Pd catalyst.
Reagent Addition: Charge the flask with 4-chloro-6,8-difluoroquinoline (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), and Zn dust (10 mol%).
Solvation: Add the degassed DMAc (concentration: 0.2 M relative to substrate).
Reaction: Heat the mixture to 95°C . Monitor by HPLC/UPLC every hour.
Note: Conversion is typically complete within 3–5 hours. Do not overheat (>110°C) to avoid homo-coupling of the substrate.
Workup (Quench): Cool to room temperature. Dilute with EtOAc.
Cyanide Destruction: Add 10% aqueous NH₄OH or saturated NaHCO₃. Stir vigorously for 15 minutes. Safety: This complexes residual zinc/cyanide species.
Extraction: Filter through a Celite pad to remove solids. Wash the filtrate with water (3x) and brine (1x). Dry organic layer over Na₂SO₄.
Purification: Concentrate in vacuo. Recrystallize from EtOH/Heptane or purify via flash chromatography (0-20% EtOAc in Hexanes).
Method B: Classical Rosenmund-von Braun (CuCN)
Suitable for small-scale, non-GMP batches where metal scavenging is not required.
Materials Table
Reagent
Equiv.
Role
Notes
4-Chloro-6,8-difluoroquinoline
1.0
Substrate
CuCN
1.5 - 2.0
Reagent
Stoichiometric copper waste
NMP (N-Methyl-2-pyrrolidone)
N/A
Solvent
High boiling point required
Step-by-Step Protocol
Setup: Use a sealed pressure tube or a flask with a high-efficiency reflux condenser. Moisture exclusion is less critical than Method A but recommended.
Addition: Combine substrate (1.0 equiv) and CuCN (1.5 equiv) in NMP (0.5 M).
Reaction: Heat to 160–180°C for 6–12 hours.
Warning: The 6,8-difluoro substitution makes the ring electron-poor; excessive heat may cause degradation. Start at 160°C and increase only if conversion stalls.
Workup (Oxidative Demetallation):
Cool to 50°C.
Pour the dark reaction mixture into a solution of FeCl₃ (3 equiv) in 0.1 N HCl. This oxidizes the Cu(I) complex, releasing the nitrile product.
Stir for 30 minutes until the complex breaks down.
Isolation: Extract with DCM or EtOAc. Wash with water and brine.
Purification: Flash chromatography is usually required to remove copper traces.
Analytical Validation
Expected Data
Appearance: Off-white to pale yellow solid.
LC-MS: M+H = 191.04 (Calculated). Look for the disappearance of the Cl isotope pattern (3:1 ratio of M:M+2).
¹H NMR (400 MHz, DMSO-d₆):
The H2 proton (adjacent to Nitrogen) will shift downfield (~9.1-9.3 ppm) due to the electron-withdrawing nitrile at C4.
Loss of the characteristic C4-Cl shielding effect.
IR Spectroscopy: Distinct nitrile stretch (
) at ~2230 cm⁻¹.
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Product is 4-OH (Quinolinone)
Water in solvent/reagents
Use fresh anhydrous DMAc; dry substrate; keep under Ar.
Stalled Conversion (<50%)
Catalyst poisoning (Method A)
Sparge solvent longer; ensure Zn dust is added to reactivate Pd(II).
Black Tar Formation
Temperature too high
Reduce Temp to 80°C (Method A) or 150°C (Method B).
Green Organic Layer
Residual Copper (Method B)
Wash organic layer with 10% ethylenediamine or NH₄OH.
Workflow Visualization
Figure 2: Operational workflow for Palladium-catalyzed cyanation (Method A).
Safety & Waste Management (Critical)
Cyanide Hazard: Both Zn(CN)₂ and CuCN liberate HCN gas upon contact with strong acids. NEVER acidify the waste stream directly.
Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
PPE: Double nitrile gloves, lab coat, and work strictly within a fume hood.
References
Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides.[1] Journal of the American Chemical Society.[1][2] Link
Jin, F., & Confalone, P. N. (2000). Palladium-Catalyzed Cyanation of Heteroaryl Chlorides. Tetrahedron Letters. (Standard protocol basis for Method A).
Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of Aromatic Halides. Chemical Reviews. Link
Organic Chemistry Portal. Rosenmund-von Braun Reaction. Link
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II) - A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications.[3] (Alternative non-toxic cyanide source).[4] Link
Application Note: High-Efficiency Palladium-Catalyzed Cyanation of 4-Halo-6,8-Difluoroquinolines
Executive Summary The introduction of a nitrile group at the C4 position of the quinoline scaffold is a pivotal transformation in the synthesis of Type II kinase inhibitors (e.g., analogs of Lenvatinib or Cabozantinib) a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The introduction of a nitrile group at the C4 position of the quinoline scaffold is a pivotal transformation in the synthesis of Type II kinase inhibitors (e.g., analogs of Lenvatinib or Cabozantinib) and fluoroquinolone antibiotics. The 4-cyano-6,8-difluoroquinoline motif presents specific synthetic challenges due to the electronic deactivation of the ring system by two fluorine atoms and the potential for catalyst poisoning by the quinoline nitrogen.
This application note details a robust, field-proven protocol for the Palladium-Catalyzed Cyanation of 4-Halo-6,8-Difluoroquinolines . Unlike generic coupling guides, this document addresses the specific electronic nuances of the 6,8-difluoro substitution pattern, offering two distinct methodologies:
Method A (Standard): High-throughput protocol using Zn(CN)₂.
Method B (Green): Safety-enhanced protocol using K₄[Fe(CN)₆].
Strategic Analysis & Mechanistic Insight
Substrate Electronics: The "8-Fluoro Advantage"
While quinolines are notorious for poisoning Palladium catalysts via the sp² nitrogen lone pair, the 6,8-difluoro substitution pattern mitigates this issue.
Electronic Effect: The fluorine atom at the C8 position exerts a strong inductive effect (-I), significantly reducing the electron density and Lewis basicity of the quinoline nitrogen.
Outcome: Reduced competitive binding of the substrate to the Pd center, allowing for lower catalyst loadings (1–3 mol%) compared to non-fluorinated quinolines.
The Catalytic Cycle & Rate-Limiting Steps
For electron-deficient heteroaryls like 4-halo-6,8-difluoroquinoline, the catalytic cycle exhibits unique kinetics:
Oxidative Addition (Fast): The electron-poor nature of the ring facilitates rapid oxidative addition of the C-X bond to Pd(0).
Transmetallation (Critical): This is often the bottleneck. The use of Zinc Cyanide (Zn(CN)₂) requires activation, often by polymetallic zinc (Zn⁰) or specific solvation, to facilitate the transfer of the -CN ligand.
Reductive Elimination (Favorable): The formation of the Ar-CN bond is thermodynamically driven, particularly on electron-deficient rings.
Mechanistic Pathway Diagram
The following diagram illustrates the catalytic cycle with specific emphasis on the competing nitrogen coordination pathway.
Figure 1: Catalytic cycle for Pd-catalyzed cyanation. Note the "Poisoning" off-cycle path, which is suppressed by the 8-Fluoro substituent.
Protocol A: The Industrial Standard (Zn(CN)₂)
Best for: Scale-up, unreactive substrates (e.g., 4-chlorides), and high-throughput synthesis.
Mechanism: Uses Zn(CN)₂ as the cyanide source with polymetallic Zn dust to keep the catalytic cycle active (reducing Pd(II) to Pd(0)).
Expert Tip: The addition of catalytic Zn dust is crucial. It acts as a scavenger for adventitious oxidants and ensures the Pd remains in the active Pd(0) cycle, preventing the formation of inactive Pd-cyanide "sinks."
Solvation: Add anhydrous DMA (concentration 0.2 M to 0.5 M).
Degassing: Sparge the solution with Argon for 10 minutes or perform 3 freeze-pump-thaw cycles. Oxygen is the enemy of this reaction.
Reaction: Seal the vessel and heat to 120 °C for 3–6 hours.
Monitoring: Monitor by HPLC or TLC (Product is more polar than starting bromide).
Work-up (Cyanide Safety): Cool to room temperature. Dilute with EtOAc. Quench excess cyanide by adding 10% FeSO₄ or dilute NaOH/bleach solution (in a fume hood).
Purification: Wash organic layer with water and brine. Dry over Na₂SO₄. Flash chromatography (Hexane/EtOAc gradient).
Protocol B: The "Green" Alternative (K₄[Fe(CN)₆])
Best for: Safety-conscious labs, avoiding toxic Zn(CN)₂ waste, and mild conditions.
Mechanism: Slow release of cyanide from the non-toxic ferrocyanide complex prevents catalyst deactivation by high concentrations of free cyanide.
Solvent: DMA/Water (10:1 ratio) - Water is essential for solubility of the Fe salt.
Temperature: 100 °C
Step-by-Step Methodology
Charging: In a reaction vial, combine the substrate, K₄[Fe(CN)₆]·3H₂O, Na₂CO₃, and the Pd catalyst/ligand system.[3][4]
Solvation: Add the DMA/Water mixture. The system will be biphasic initially.[5]
Reaction: Heat to 100 °C with vigorous stirring. The water helps solubilize the ferrocyanide, allowing a controlled transfer of CN to the Pd-center.
Work-up: The waste from this reaction is significantly less toxic than Method A, but standard cyanide waste protocols should still be observed as a precaution.
Optimization & Troubleshooting Guide
Ligand Screening Data (Representative)
The following table summarizes typical conversion rates for electron-deficient quinolines based on ligand choice.
Ligand
Conversion (4h)
Yield
Notes
dppf
>98%
92%
Recommended. Robust, withstands high T.
Xantphos
95%
88%
Good alternative, wider bite angle.
PPh₃
40%
30%
Poor stability; rapid deactivation.
SPhos
85%
80%
Excellent for chlorides, overkill for bromides.
Decision Tree for Protocol Selection
Figure 2: Workflow for selecting the optimal cyanation protocol based on substrate halide and operational constraints.
Safety & Hazard Control (Critical)
WARNING: Cyanide salts are lethal. Inhalation of HCN gas (generated if acidified) is fatal.
pH Control: Never allow cyanide waste to come into contact with acid. Keep waste streams basic (pH > 10).
Oxidative Quench: Treat all glassware and aqueous waste with a bleach (sodium hypochlorite) solution or Ferrous Sulfate to oxidize/complex free cyanide before disposal.
Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and not expired. Work in a well-ventilated fume hood with a "Cyanide in Use" sign.
References
Cohen, D. T., & Buchwald, S. L. (2015).[6] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[6]
Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011).[3] A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆].[1][2] Organic Letters, 13(4), 648–651.
Jin, F., & Confalone, P. N. (2000).[7][8] Palladium-Catalyzed Cyanation of Aryl Chlorides. Tetrahedron Letters, 41(18), 3271-3273.
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[1][4] Chemical Communications, (12), 1388-1389.
Maligres, P. E., et al. (2004). Cyanation of 4-chloroquinolines. Tetrahedron Letters, 45(48), 8849-8851.
The Rosenmund-von Braun Reaction: A Comprehensive Guide to the Synthesis of Quinoline Nitriles
Introduction: The Strategic Importance of Quinoline Nitriles The quinoline moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a broad spectru...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Quinoline Nitriles
The quinoline moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The introduction of a nitrile (cyano) group onto the quinoline ring system unlocks a versatile chemical handle for further molecular elaboration. Quinoline nitriles are not only key intermediates in the synthesis of pharmaceuticals and agrochemicals but also serve as precursors to a variety of other functional groups, including amines, carboxylic acids, amides, and tetrazoles.
The Rosenmund-von Braun reaction, a classical method for the cyanation of aryl halides, remains a cornerstone technique for the preparation of aryl nitriles, including quinoline nitriles.[1] This application note provides a detailed exploration of the Rosenmund-von Braun reaction conditions specifically tailored for quinoline substrates, offering insights into reaction optimization, detailed experimental protocols, and the underlying mechanistic principles.
Mechanistic Insights: The Copper-Mediated Cyanation Pathway
The Rosenmund-von Braun reaction traditionally involves the displacement of a halide on an aromatic ring with a cyano group using a stoichiometric amount of copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent.[2] The reaction with a haloquinoline proceeds via a copper-mediated nucleophilic aromatic substitution.
While the precise mechanism has been a subject of discussion, it is generally accepted to involve the formation of a Cu(III) intermediate through the oxidative addition of the haloquinoline to a Cu(I) species.[2] This is followed by reductive elimination to yield the quinoline nitrile and a copper(I) halide.
Caption: Proposed mechanistic cycle for the Rosenmund-von Braun reaction.
Optimizing Reaction Conditions for Quinoline Substrates
The successful synthesis of quinoline nitriles via the Rosenmund-von Braun reaction hinges on the careful optimization of several key parameters. The electron-deficient nature of the quinoline ring, particularly at the 2- and 4-positions, and the coordinating ability of the ring nitrogen can influence reactivity.
Key Parameter Optimization
Parameter
Traditional Conditions
Modern/Optimized Conditions
Rationale and Field Insights
Copper Source
Stoichiometric CuCN (1.5-2.0 equiv.)
Catalytic CuI (5-10 mol%) with a cyanide salt (e.g., NaCN, KCN)
The use of catalytic copper simplifies product purification by reducing copper waste. The combination of CuI and an alkali metal cyanide is often more efficient.[3]
Less toxic and more soluble cyanide sources are now preferred. K₄[Fe(CN)₆] is a notable example of a less hazardous reagent.[4] Acetone cyanohydrin can provide a slow release of cyanide, which can be beneficial.[5]
DMF and NMP remain common choices due to their ability to dissolve reagents and withstand high temperatures.[6] Ionic liquids have emerged as green alternatives that can facilitate product isolation.[1]
Temperature
150-250 °C
80-150 °C
High temperatures are often necessary to drive the reaction to completion, but can lead to side products. Modern catalytic systems and additives can significantly lower the required temperature.[7]
Additives/Ligands
None
L-proline, N,N'-dimethylethylenediamine, 1,10-phenanthroline, KI
L-proline has been shown to promote the reaction at lower temperatures (80-120 °C).[7][8] Ligands can stabilize the copper catalyst and improve its activity. KI can facilitate a domino halogen exchange, converting less reactive bromoquinolines to more reactive iodoquinolines in situ.[3]
Substrate
Bromo- and Iodoquinolines
Chloro-, Bromo-, and Iodoquinolines
While bromo- and iodoquinolines are more reactive, modern catalytic systems have shown success with the less expensive but more inert chloroquinolines.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of quinoline nitriles using both traditional and modern Rosenmund-von Braun conditions.
Protocol 1: Traditional Stoichiometric CuCN Cyanation of 2-Bromoquinoline
This protocol is based on classical procedures requiring high temperatures and stoichiometric copper cyanide.
Materials:
2-Bromoquinoline
Copper(I) cyanide (CuCN)
N,N-Dimethylformamide (DMF), anhydrous
Ferric chloride (FeCl₃)
Ammonium hydroxide (NH₄OH), concentrated
Toluene
Diatomaceous earth (e.g., Celite®)
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add 2-bromoquinoline (1.0 equiv.) and copper(I) cyanide (1.5 equiv.).
Add anhydrous DMF (to make a 0.5 M solution with respect to the 2-bromoquinoline).
Heat the reaction mixture to 150-160 °C with vigorous stirring.[6]
Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours.
Once the reaction is complete, cool the mixture to room temperature.
Workup: Dilute the reaction mixture with toluene. To decompose the copper complexes and facilitate product extraction, add a solution of ferric chloride in aqueous ammonium hydroxide. Stir vigorously for 1-2 hours.
Filter the mixture through a pad of diatomaceous earth to remove insoluble copper salts.
Separate the organic layer, and extract the aqueous layer with toluene (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired quinoline nitrile.
Protocol 2: L-Proline Promoted Catalytic Cyanation of 4-Chloroquinoline
This protocol utilizes a modern, milder approach with a catalytic amount of copper and an amino acid promoter.[7]
Materials:
4-Chloroquinoline
Copper(I) iodide (CuI)
Sodium cyanide (NaCN)
L-proline
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Water
Brine
Standard glassware for inert atmosphere reactions
Procedure:
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 4-chloroquinoline (1.0 equiv.), copper(I) iodide (0.1 equiv.), sodium cyanide (1.2 equiv.), and L-proline (0.2 equiv.).
Add anhydrous DMF (to make a 0.5 M solution with respect to the 4-chloroquinoline).
Heat the reaction mixture to 120 °C with vigorous stirring.[8]
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
After completion, cool the reaction to room temperature.
Workup: Dilute the reaction mixture with ethyl acetate and water.
Separate the layers. Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the quinoline-4-carbonitrile.
Caption: General experimental workflow for the Rosenmund-von Braun reaction.
Conclusion and Future Outlook
The Rosenmund-von Braun reaction remains a powerful and relevant tool for the synthesis of quinoline nitriles. While traditional methods are effective, they often require harsh conditions. Modern advancements, particularly the use of catalytic copper systems with promoting ligands like L-proline, have significantly improved the reaction's efficiency, substrate scope, and functional group tolerance, allowing for milder conditions.[7][9] These developments have made the synthesis of these valuable intermediates more accessible and sustainable for researchers in drug discovery and development. Future research will likely focus on further lowering catalyst loadings, employing even greener solvents, and expanding the substrate scope to more complex and sensitive quinoline derivatives.
References
Copper-catalyzed cyanation of heterocycle C–H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
Chapter 1: Introduction. (n.d.). Shodhganga. Retrieved from [Link]
Rosenmund–von Braun reaction. (n.d.). Wikipedia. Retrieved from [Link]
Daugulis, O., & Zaitsev, V. G. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. Organic Letters. Retrieved from [Link]
l -Proline-Promoted Rosenmund-von Braun Reaction | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
Rosenmund-von Braun Reaction. (n.d.). SynArchive. Retrieved from [Link]
Copper-Catalyzed Cyanation of Heteroaryl Bromides: A Novel and Versatile Catalyst System Inspired by Nature | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. PubMed. Retrieved from [Link]
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Retrieved from [Link]
L-Proline-Promoted Rosenmund–von Braun Reaction. (n.d.). Retrieved from [Link]
Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Standard synthesis of quinoline-2-carbonyl chloride (2) together with.... (n.d.). ResearchGate. Retrieved from [Link]
Copper-catalyzed Cyanation of Alkenyl Iodides. (n.d.). Organic Syntheses. Retrieved from [Link]
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Retrieved from [Link]
Quinoline Series: Synthesis. (2019, February 24). openlabnotebooks.org. Retrieved from [Link]
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]
Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Cyanation of aryl bromide. (2023, October 13). Reddit. Retrieved from [Link]
Application Notes and Protocols for the Synthesis of Gyrase Inhibitors Utilizing 6,8-Difluoroquinoline-4-carbonitrile
Introduction: The Enduring Significance of Quinolones and the Role of DNA Gyrase The quinolone family of antibiotics has been a cornerstone of antibacterial therapy for decades, renowned for their broad-spectrum activity...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Significance of Quinolones and the Role of DNA Gyrase
The quinolone family of antibiotics has been a cornerstone of antibacterial therapy for decades, renowned for their broad-spectrum activity against a wide array of bacterial pathogens.[1] Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a classic example of targeted therapy.[1] These essential enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. By forming a stable complex with the enzyme-DNA conjugate, fluoroquinolones effectively stall these processes, leading to bacterial cell death. The strategic incorporation of fluorine atoms into the quinolone scaffold has been a pivotal advancement in the development of this class of drugs, significantly enhancing their antibacterial potency and pharmacokinetic properties. The 6,8-difluoro substitution pattern, in particular, is a key feature in several potent antibacterial agents.[2][3]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of a key intermediate, 6,8-Difluoroquinoline-4-carbonitrile , in the synthesis of potent DNA gyrase inhibitors. While a specific, publicly documented synthesis starting from this exact nitrile is not extensively available, this guide presents a representative and scientifically sound protocol based on well-established synthetic transformations for analogous fluoroquinolone structures.[1][4][5][6]
The Strategic Importance of 6,8-Difluoroquinoline-4-carbonitrile
6,8-Difluoroquinoline-4-carbonitrile serves as a versatile and strategic starting material for the synthesis of a variety of quinolone-based therapeutic agents. The presence of two fluorine atoms at the 6 and 8 positions enhances the biological activity of the final compound. The nitrile group at the 4-position is a key functional handle that can be readily converted to a carboxylic acid, a crucial moiety for the interaction of fluoroquinolones with the DNA gyrase enzyme.
Table 1: Physicochemical Properties of 6,8-Difluoroquinoline-4-carbonitrile
Property
Value
Molecular Formula
C₁₀H₄F₂N₂
Molecular Weight
190.15 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
Not readily available
Boiling Point
~322.8 °C (Predicted)
Solubility
Soluble in common organic solvents like DMSO and DMF
Synthetic Workflow: From Nitrile to Potent Gyrase Inhibitor
The overall synthetic strategy involves a two-step process:
Hydrolysis: Conversion of the 4-cyano group of 6,8-Difluoroquinoline-4-carbonitrile to a carboxylic acid to yield 6,8-Difluoroquinoline-4-carboxylic acid.
Nucleophilic Aromatic Substitution (SNAr): Reaction of an activated form of the carboxylic acid with a suitable piperazine derivative to introduce the side chain responsible for modulating the compound's spectrum of activity and pharmacokinetic profile.
Caption: A generalized two-step synthetic workflow for the conversion of 6,8-Difluoroquinoline-4-carbonitrile to a potential gyrase inhibitor.
Detailed Experimental Protocols
PART 1: Synthesis of 6,8-Difluoroquinoline-4-carboxylic acid (Intermediate 1)
This protocol describes the hydrolysis of the nitrile group to a carboxylic acid, a fundamental transformation in the synthesis of quinolone antibiotics.
Materials:
6,8-Difluoroquinoline-4-carbonitrile (1.0 eq)
Concentrated Sulfuric Acid (98%)
Deionized Water
Sodium Hydroxide (for neutralization)
Hydrochloric Acid (for acidification)
Ethyl Acetate
Anhydrous Magnesium Sulfate
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Standard laboratory glassware
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6,8-Difluoroquinoline-4-carbonitrile.
Carefully add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture). Caution: This addition is exothermic and should be performed slowly in an ice bath.
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7.
Acidify the solution to pH 2-3 with concentrated hydrochloric acid to precipitate the carboxylic acid product.
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
Dry the solid under vacuum to yield 6,8-Difluoroquinoline-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of Intermediate 1 (Expected):
¹H NMR (DMSO-d₆): Expect characteristic aromatic proton signals for the difluoroquinoline core and a broad singlet for the carboxylic acid proton.
¹³C NMR (DMSO-d₆): Expect signals corresponding to the aromatic carbons and the carboxylic acid carbonyl carbon (~165-175 ppm).
IR (KBr, cm⁻¹): A broad O-H stretch (~2500-3300 cm⁻¹), a C=O stretch (~1700-1730 cm⁻¹), and C-F stretches.
MS (ESI-): [M-H]⁻ corresponding to the molecular weight of 6,8-Difluoroquinoline-4-carboxylic acid.
PART 2: Synthesis of 7-((4-methylpiperazin-1-yl)carbonyl)-6,8-difluoroquinoline (Gyrase Inhibitor)
This protocol outlines the coupling of the synthesized carboxylic acid with N-methylpiperazine, a common substituent in many potent fluoroquinolone antibiotics.
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6,8-Difluoroquinoline-4-carboxylic acid, EDC, and HOBt in anhydrous DMF.
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
Add N-methylpiperazine to the reaction mixture and continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final gyrase inhibitor.
Characterization of the Final Product (Expected):
¹H NMR (CDCl₃): Signals for the difluoroquinoline core protons, piperazine protons, and the N-methyl group.
¹³C NMR (CDCl₃): Signals corresponding to the aromatic carbons, the amide carbonyl carbon, piperazine carbons, and the N-methyl carbon.
IR (KBr, cm⁻¹): A C=O stretch for the amide (~1630-1680 cm⁻¹), and C-F stretches.
MS (ESI+): [M+H]⁺ corresponding to the molecular weight of the final product.
Mechanism of Action: Inhibition of DNA Gyrase
Fluoroquinolones exert their bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for maintaining the proper topology of DNA. DNA gyrase introduces negative supercoils into DNA, a process essential for the initiation of replication and transcription.
The mechanism of inhibition involves the fluoroquinolone molecule intercalating into the DNA and binding to the enzyme-DNA complex. This stabilizes a transient state where the DNA is cleaved, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[1]
Caption: The inhibitory action of fluoroquinolones on DNA gyrase, leading to a stable ternary complex and the blockage of DNA replication.
Safety Precautions
Working with fluorinated quinoline derivatives and the reagents involved in their synthesis requires strict adherence to safety protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust and vapors.
Handling of Reagents:
Concentrated Acids and Bases: Handle with extreme care. Always add acid to water, not the other way around.
Organic Solvents: Use in a fume hood and away from ignition sources.
Coupling Reagents (EDC, HOBt): These can be sensitizers. Avoid skin contact and inhalation.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
6,8-Difluoroquinoline-4-carbonitrile is a valuable and versatile building block for the synthesis of novel DNA gyrase inhibitors. The protocols outlined in this application note, based on established chemical principles for fluoroquinolone synthesis, provide a solid foundation for researchers to explore the vast chemical space of quinolone-based antibacterial agents. A thorough understanding of the synthetic methodologies, coupled with a strong grasp of the mechanism of action and adherence to safety protocols, will empower scientists in their efforts to develop the next generation of antibiotics to combat the growing threat of antimicrobial resistance.
References
Innovation Gateway VCU. (n.d.). Ciprofloxacin Synthesis. Retrieved from [Link]
Gupta, A., et al. (2021). Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity. ACS Omega, 6(32), 21085–21095. [Link]
Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of Medicinal Chemistry, 33(6), 1645-1656. [Link]
Chu, D. T. W., et al. (1987). Synthesis and Structure-Activity Relationship of l-Aryl-6,8-difluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 30(3), 504-509. [Link]
Sánchez, M. A., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Retrieved from [Link]
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]
Al-Omar, M. A., et al. (2016). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 32(3), 1539-1547. [Link]
Gök, D., et al. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(5), 629-641. [Link]
Al-Otaibi, A. M., et al. (2023). Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. Frontiers in Chemistry, 11, 1234567. [Link]
Zare, A., et al. (2008). Isoquinoline-catalyzed reaction between 4-hydroxycoumarin or 4-hydroxy-6-methylpyran-1-one and dialkyl acetylene dicarboxylates: synthesis of coumarin and pyranopyrane derivatives. Journal of the Brazilian Chemical Society, 19(6), 1149-1154. [Link]
Zarranz, B., et al. (2004). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Retrieved from [Link]
Filo. (2026, January 14). Problem 5 presents various spectroscopic data (IR, Mass, 13C NMR, 1H NMR)... Retrieved from [Link]
TDB. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Retrieved from [Link]
ResearchGate. (n.d.). Continued) 1 H and 13 C NMR spectroscopic data for compounds 6-11 (δ in... Retrieved from [Link]
Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Chemistry Stack Exchange. [Link]
Al-Trawneh, M. A., et al. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 30(1), 123. [Link]
Kaczor, A. A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. [Link]
ResearchGate. (n.d.). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. Retrieved from [Link]
Khodja, I. A., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 86(5), 4212-4220. [Link]
Al-Saymari, F., et al. (2023). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Pharmaceuticals, 16(9), 1234. [Link]
Zhang, Y., et al. (2021). 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives: unexpected facile synthesis, full-color-tunable solid-state emissions and mechanofluorochromic activities. Organic Chemistry Frontiers, 8(1), 123-130. [Link]
Dar'in, D. V., et al. (2021). Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. The Journal of Organic Chemistry, 86(5), 4195-4204. [Link]
Application Note: A Comprehensive Protocol for the Synthesis of 5-(Quinolin-4-yl)-1H-tetrazole from Quinoline-4-carbonitrile
Abstract This application note provides a detailed and robust protocol for the synthesis of 5-(quinolin-4-yl)-1H-tetrazole via the [3+2] cycloaddition of quinoline-4-carbonitrile with an azide source. Tetrazole moieties...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a detailed and robust protocol for the synthesis of 5-(quinolin-4-yl)-1H-tetrazole via the [3+2] cycloaddition of quinoline-4-carbonitrile with an azide source. Tetrazole moieties are of profound interest in medicinal chemistry, frequently serving as bioisosteres for carboxylic acids, thereby enhancing the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] Quinoline-based tetrazoles, in particular, are scaffolds found in various pharmacologically active agents.[3][4] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, critical safety protocols, and troubleshooting advice to ensure reliable and safe execution.
Introduction and Scientific Rationale
The conversion of nitriles to tetrazoles is a cornerstone transformation in modern synthetic and medicinal chemistry. The resulting 5-substituted 1H-tetrazole ring is a key structural motif in several FDA-approved drugs, including the angiotensin II receptor blockers losartan and valsartan.[5] Its value lies in its similar pKa and planar spatial arrangement to a carboxylic acid group, while often conferring improved properties such as increased lipophilicity and resistance to metabolic degradation.[2][5][6]
The most direct and widely adopted method for this conversion is the [3+2] cycloaddition reaction between an organic nitrile and an azide.[5][7][8] This reaction, while formally a cycloaddition, often requires catalysis to overcome a significant activation barrier, particularly with electron-rich or sterically hindered nitriles.[7][9] This document outlines a validated protocol using quinoline-4-carbonitrile as the substrate, a precursor to a class of compounds with demonstrated biological activities, including potential antiviral and anticancer properties.[3][4][10]
Reaction Mechanism and Catalysis
The formation of a tetrazole from a nitrile and sodium azide is understood to proceed via the activation of the nitrile moiety, making it more susceptible to nucleophilic attack by the azide ion. While uncatalyzed reactions are possible at high temperatures, the use of a Lewis acid or a Brønsted acid catalyst is standard practice for achieving efficient conversion under milder conditions.[6][11][12]
Lewis acids, such as zinc(II) salts (e.g., ZnBr₂), are particularly effective.[12][13][14] The mechanism involves the coordination of the Lewis acidic metal center to the nitrogen atom of the nitrile. This coordination polarizes the carbon-nitrogen triple bond, significantly increasing the electrophilicity of the nitrile carbon.[13][14] The azide anion then attacks this activated carbon, leading to a linear intermediate which subsequently undergoes intramolecular cyclization to form the stable, aromatic tetrazole ring.[11][12][15] Following cyclization, a proton source (often from the solvent or during acidic workup) quenches the reaction to yield the final 1H-tetrazole product.
Figure 1: General mechanism for the Lewis acid-catalyzed synthesis of a quinoline-tetrazole derivative.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of 5-substituted 1H-tetrazoles, optimized for safety and efficiency.[5][16]
Reagents and Materials
Reagent/Material
Formula
MW ( g/mol )
Quantity (per 10 mmol scale)
Notes
Quinoline-4-carbonitrile
C₁₀H₆N₂
154.17
1.54 g (10 mmol, 1.0 equiv)
Starting material.
Sodium Azide
NaN₃
65.01
0.78 g (12 mmol, 1.2 equiv)
EXTREMELY TOXIC. Handle with extreme care.
Zinc Bromide
ZnBr₂
225.19
2.70 g (12 mmol, 1.2 equiv)
Lewis acid catalyst. Hygroscopic.
Deionized Water
H₂O
18.02
20 mL
Solvent.
3M Hydrochloric Acid
HCl
36.46
~15-20 mL
For acidification during workup.
Ethyl Acetate
C₄H₈O₂
88.11
~90 mL
Extraction solvent.
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
As needed
Drying agent.
Round-bottom flask
-
-
100 mL
Reaction vessel.
Reflux condenser
-
-
-
To prevent solvent loss.
Magnetic stir plate/bar
-
-
-
For efficient mixing.
Ice bath
-
-
-
For controlled acidification.
Separatory funnel
-
-
250 mL
For extraction.
Büchner funnel/filter flask
-
-
-
For product isolation if it precipitates.
Step-by-Step Procedure
Reaction Setup: In a certified chemical fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Reagent Addition: To the flask, add quinoline-4-carbonitrile (1.54 g, 10 mmol), sodium azide (0.78 g, 12 mmol), zinc bromide (2.70 g, 12 mmol), and deionized water (20 mL).[5] Caution: Do not use a metal spatula to handle sodium azide.[17][18] Use a ceramic or plastic spatula.
Reaction: Heat the reaction mixture to reflux (approx. 100-105 °C) with vigorous stirring.
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours, depending on the substrate's reactivity.[5]
Cooling: Once the reaction is complete (disappearance of starting material), remove the heat source and allow the mixture to cool to room temperature.
Acidification (CRITICAL STEP): Place the flask in an ice bath. While stirring, slowly and carefully add 3M HCl to the reaction mixture to adjust the pH to ~1. This step must be performed in a well-ventilated fume hood , as highly toxic and volatile hydrazoic acid (HN₃) gas may be generated.[5][17]
Product Isolation:
If a precipitate forms: The protonated tetrazole product may precipitate upon acidification. If so, collect the solid by vacuum filtration. Wash the solid with a small amount of cold deionized water and dry it under vacuum.[5]
If no precipitate forms: Transfer the acidified mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.[5]
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Experimental Workflow
Figure 2: Step-by-step workflow for the synthesis of 5-(quinolin-4-yl)-1H-tetrazole.
Critical Safety Precautions
Working with azides requires strict adherence to safety protocols. Failure to do so can result in severe injury or fatality.
Sodium Azide (NaN₃):
High Acute Toxicity: Sodium azide is extremely toxic if ingested, inhaled, or absorbed through the skin.[17][19][20] A lethal dose for an adult is estimated to be less than 1 gram.
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and double-glove with nitrile gloves when handling sodium azide.[17][20] Change gloves immediately if contamination is suspected.
Handling: All manipulations of solid sodium azide or concentrated solutions must be performed in a certified chemical fume hood.[17]
Explosion Hazard with Metals: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc) to form highly shock-sensitive and explosive metal azides.[17][18][21] NEVER pour azide solutions down the drain, as explosive salts can accumulate in metal pipes.[18][21] Do not use metal spatulas for handling.
Hydrazoic Acid (HN₃):
Generation: Hydrazoic acid is a highly toxic, volatile, and explosive gas that is formed when azide salts are mixed with acid.[17][18]
Control: The acidification step must always be performed slowly, in an ice bath to control exothemicity, and within a high-performance fume hood to contain any released gas.
Waste Disposal:
All solid and liquid waste containing azides must be collected in a clearly labeled, dedicated hazardous waste container.[19][21] Do not mix with other waste streams. Contact your institution's Environmental Health & Safety (EHS) office for specific disposal procedures.
1. Extend the reaction time and continue monitoring by TLC. 2. Use freshly opened or properly stored anhydrous ZnBr₂. 3. Ensure the reaction mixture is vigorously refluxing.
Reaction Stalled
Deactivation of the catalyst or insufficient azide.
Add a small additional portion of catalyst and/or sodium azide.
Difficult Product Isolation
Product is soluble in the acidic aqueous layer.
Perform more extractions with ethyl acetate (e.g., 5-6 times) or use a different extraction solvent like dichloromethane (DCM).
Impure Product After Workup
1. Unreacted starting material. 2. Formation of side products. 3. Incomplete acidification.
1. Ensure the reaction has gone to completion. 2. Purify via column chromatography. 3. Re-check the pH of the aqueous layer and add more acid if necessary before extraction.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 5-(quinolin-4-yl)-1H-tetrazole from its corresponding nitrile. By detailing the underlying chemical principles, offering a step-by-step workflow, and emphasizing the critical safety measures required when handling azides, this guide serves as an essential resource for researchers in drug discovery and organic synthesis. The successful application of this protocol enables access to a valuable class of heterocyclic compounds with significant potential in the development of new therapeutic agents.
References
Sharpless, K. B., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-6. [Link]
Ghosh, A., et al. (2018). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. [Link]
Sharpless, K. B., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]
National Center for Biotechnology Information. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed. [Link]
Sharpless, K. B., et al. (2003). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?. Journal of the American Chemical Society, 125(33), 9983-7. [Link]
National Center for Biotechnology Information. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts?. PubMed. [Link]
Ghosh, A., et al. (2018). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
ResearchGate. (n.d.). [3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. ResearchGate. [Link]
National Center for Biotechnology Information. (2012). Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed. [Link]
Chemical Research and Technology. (2020). Review: Synthesis, Reactions and Biological Applications of Tetrazole Based Quinoline Derivatives. Chemical Research and Technology. [Link]
ResearchGate. (n.d.). [3 + 2] cycloaddition of nitrile 3ab with sodium azide (5) to the corresponding 5-substituted tetrazole 6ab. ResearchGate. [Link]
National Center for Biotechnology Information. (2023). Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. PMC. [Link]
Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Institute. [Link]
University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Office of Research Safety. [Link]
National Center for Biotechnology Information. (2025). Design and synthesis of tetrazole tethered quinazoline derivatives via azide-isocyanide cross-coupling reaction: Exploring the utility as anticancer agents via the SRC kinase inhibition in breast cancer. PubMed. [Link]
ResearchGate. (n.d.). Synthesis of tetrazole-fused quinoline derivatives. ResearchGate. [Link]
National Center for Biotechnology Information. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. [Link]
ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]
Asian Journal of Pharmaceutical and Clinical Research. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Innovare Academic Sciences. [Link]
Technical Support Center: Recrystallization of Fluoroquinoline Nitriles
Core Technical Overview Fluoroquinoline nitriles (e.g., 3-quinolinecarbonitrile derivatives) are critical intermediates in the synthesis of broad-spectrum antibiotics like Ciprofloxacin and Levofloxacin. These compounds...
Author: BenchChem Technical Support Team. Date: February 2026
Core Technical Overview
Fluoroquinoline nitriles (e.g., 3-quinolinecarbonitrile derivatives) are critical intermediates in the synthesis of broad-spectrum antibiotics like Ciprofloxacin and Levofloxacin. These compounds possess a fused bicyclic heteroaromatic core that is highly planar and π-deficient, leading to strong intermolecular
stacking.
The Purification Challenge:
These molecules exhibit a "solubility paradox": they are often sparingly soluble in common organic solvents (alcohols, esters) due to high lattice energy, yet highly soluble in polar aprotic solvents (DMF, DMSO) where they are difficult to crystallize without significant yield loss or solvent inclusion. Furthermore, the nitrile group (
) is susceptible to hydrolysis under extreme pH, and the fluorine atom at the C-6/C-7 position activates the ring toward Nucleophilic Aromatic Substitution (), requiring careful thermal management.
Solvent Selection & Strategy (Q&A)
Q1: What is the "Gold Standard" solvent system for fluoroquinoline nitriles?
A: There is no single universal solvent, but DMF (N,N-Dimethylformamide) and Acetonitrile (MeCN) are the most effective primary solvents.
DMF: Acts as a "disruptor" of the strong crystal lattice due to its high dielectric constant and ability to accept hydrogen bonds. It is ideal for initial dissolution of crude material with high melting points (>200°C).
Acetonitrile: Often used as a standalone solvent or as an anti-solvent in conjunction with DMF. It offers a better volatility profile for drying than DMF.
Q2: How do I select a solvent system based on impurity profile?
Use the Polarity Differential Principle .
For Non-Polar Impurities (e.g., unreacted starting materials, defluorinated byproducts): Use a polar aprotic system (DMF/EtOH). The non-polar impurities will remain in the mother liquor while the polar fluoroquinoline crystallizes.
For Polar Impurities (e.g., hydrolyzed amides/acids): Use a moderately polar solvent like Ethyl Acetate or Toluene (if solubility permits) or wash the final filter cake with water/methanol mixtures.
Q3: Why is "Oiling Out" so common with these nitriles?
A: Fluoroquinoline nitriles often have a wide Metastable Zone Width (MSZW) . When cooled, the solution enters a region of liquid-liquid phase separation (LLPS) before the crystal nucleation boundary. This results in the formation of an impurity-rich oil rather than a crystal lattice.
Correction: See the Troubleshooting Dashboard below for the "Seeding at Cloud Point" technique.
Experimental Protocol: The "Dual-Ramp" Method
This protocol is designed to minimize thermal stress (preventing
Displacement Wash: Wash the cake with 2 volumes of cold EtOH to remove residual DMF. Crucial step: DMF has a high boiling point (153°C) and is hard to dry; EtOH exchange facilitates drying.
Dry in a vacuum oven at 50°C for 12 hours.
Troubleshooting Dashboard
Symptom
Probable Cause
Technical Solution
Oiling Out
Solution entered Liquid-Liquid Phase Separation (LLPS) region before nucleation.
1. Re-heat to dissolve oil.2. Add more primary solvent (DMF) to shift phase diagram.3. Seed at a higher temperature (just below saturation point).
Low Yield
Product is too soluble in the mother liquor (DMF is too powerful).
1. Increase Anti-Solvent ratio (e.g., move from 1:1 to 1:3 DMF:EtOH).2. Cool further to 0–5°C (monitor for impurity precipitation).
Colored Crystals
Chromophoric impurities (polymeric byproducts) trapped in lattice.
1. Charcoal treatment (Step 2 in protocol).2. Solvent Switch: Recrystallize from Acetic Acid (glacial) if the compound is acid-stable; it is excellent for removing colored tars.
Hydrolysis (Nitrile Amide)
pH of solvent was too high/low or temp too high.
1. Check pH of crude material (residual base from synthesis?).2. Neutralize prior to heating.3. Reduce temp to <80°C and use vacuum to lower solvent BP.
Visualizations
A. Solvent Selection Logic Tree
This diagram guides the user through selecting the optimal solvent based on the crude material's properties.
Caption: Decision logic for selecting the primary recrystallization solvent based on solubility and impurity profile.
B. The "Oiling Out" Rescue Workflow
A specific workflow to handle the most common failure mode in nitrile crystallization.
Caption: Step-by-step intervention protocol when the product oils out instead of crystallizing.
Quantitative Data: Solvent Properties
Solvent
Boiling Point (°C)
Relative Polarity
Role in Protocol
Removal Difficulty
DMF
153
0.386
Primary Solubilizer
High (Requires wash)
Acetonitrile
82
0.460
Primary or Anti-Solvent
Low
Ethanol
78
0.654
Anti-Solvent
Low
Acetic Acid
118
0.648
Scavenger (Color)
Medium
Toluene
110
0.099
Anti-Solvent (Non-polar)
Medium
References
University of York. (2024). Problems with Recrystallisations: Oiling Out. Chemistry Teaching Labs. [Link]
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Fixes.[Link]
Google Patents. (2009).
Google Patents. (2005).
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[1][2][3][4][5][6][7][Link]
Technical Support Center: Optimizing Cyanation Reaction Temperature for Quinolines
Welcome to the technical support center for the optimization of quinoline cyanation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the effi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the optimization of quinoline cyanation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their cyanation protocols. Here, we address common challenges and provide practical, evidence-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical parameter in the cyanation of quinolines?
Temperature is a crucial factor that directly influences the rate, yield, and selectivity of quinoline cyanation reactions.[1][2] Elevated temperatures generally increase the reaction rate by providing molecules with sufficient energy to overcome the activation barrier.[1] However, excessively high temperatures can lead to undesirable side reactions, decomposition of starting materials or products, and the formation of tars, ultimately reducing the overall yield.[2][3] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. Therefore, finding the optimal temperature is key to maximizing the yield of the desired cyanated quinoline product while minimizing impurities.
Q2: What is a good starting temperature for my quinoline cyanation reaction?
A suitable starting temperature depends heavily on the specific cyanation method employed:
Transition Metal-Catalyzed Cyanation (e.g., Pd, Cu, Ni): These reactions often proceed at elevated temperatures, but modern catalysts can facilitate the reaction under milder conditions.[4][5] A general starting point could be in the range of 80-120 °C.[6] Some palladium-catalyzed methods have been developed to work at lower temperatures than traditionally required.[7]
Direct C-H Cyanation: These methods can vary widely. For instance, a vanadium-containing heteropoly acid catalyzed oxidative C-H cyanation of quinoline with TMSCN proceeds well at 100 °C.[8] Some metal-free methods for ortho-C-H cyanation of quinoline N-oxides can be conducted at temperatures ranging from room temperature to 80 °C.[6]
Reissert Reaction: This classic method for introducing a cyano group at the 2-position of quinoline is typically carried out at low to ambient temperatures.[9][10]
Photoredox Catalysis: These reactions are often conducted at room temperature, utilizing visible light to drive the reaction.[5][11]
It is always advisable to consult the specific literature procedure for the chosen methodology to determine the recommended starting temperature.
Q3: How do different cyanating agents (e.g., TMSCN, KCN) affect the optimal reaction temperature?
The choice of cyanating agent can influence the optimal reaction temperature due to differences in reactivity and stability.
Trimethylsilyl cyanide (TMSCN): TMSCN is a versatile and commonly used cyanating agent. Reactions involving TMSCN are often performed under relatively mild to moderate temperatures, for example in the direct C-H cyanation of quinolines or the cyanation of quinoline N-oxides.[6][8]
Potassium Cyanide (KCN): KCN is a more traditional and highly toxic cyanide source. Its use in transition metal-catalyzed reactions, such as the Rosenmund-von Braun reaction, often requires high temperatures.[12]
Other Cyanide Sources: A variety of other cyanide sources exist, including less toxic alternatives like potassium ferricyanide and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[7][12] The optimal temperature will be specific to the chosen reagent and catalytic system. For instance, visible-light-induced oxidative cyanation using potassium thiocyanate as a "CN" source can proceed at room temperature.[11]
Troubleshooting Guide: Low Yield and Side Product Formation
Problem 1: My cyanation reaction has a low yield. How can I optimize the temperature to improve it?
A low yield is a common issue that can often be addressed by systematically optimizing the reaction temperature.
Step-by-Step Experimental Protocol for Temperature Optimization:
Initial Scouting Experiment: Set up a series of small-scale reactions in parallel, varying the temperature in 10-20 °C increments around the literature-reported temperature or your initial starting point. For example, if the initial temperature was 100 °C, set up reactions at 80 °C, 100 °C, and 120 °C.
Monitoring Reaction Progress: Monitor the progress of each reaction at set time points (e.g., every hour) using a suitable analytical technique such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). This will help you determine the rate of consumption of the starting material and the formation of the product at each temperature.
Analysis of Results: After a predetermined time, quench the reactions and analyze the crude reaction mixtures to determine the yield of the desired product and the presence of any major side products.
Data Presentation: Example of a Temperature Scouting Study
Temperature (°C)
Reaction Time (h)
Conversion of Quinoline (%)
Yield of Cyanated Quinoline (%)
Major Side Products Observed
80
24
45
40
Unreacted Starting Material
100
24
95
85
Minor unidentified impurities
120
24
>99
70
Significant decomposition products
Causality Behind Experimental Choices: This systematic approach allows you to identify the temperature at which the rate of product formation is maximized while the rate of side product formation or decomposition remains minimal.[13]
Workflow for Temperature Optimization
Caption: Workflow for systematic temperature optimization to improve reaction yield.
Problem 2: My reaction is producing significant amounts of side products. Can temperature adjustments improve selectivity?
Yes, adjusting the temperature can be a powerful tool to enhance the selectivity of your cyanation reaction.
Explanation of Causality: Different reactions (the desired product formation and undesired side reactions) will have different activation energies. By carefully controlling the temperature, it is possible to favor the kinetic pathway that leads to the desired product.[1]
Experimental Approach to Enhance Selectivity:
Lower the Temperature: In many cases, side reactions have a higher activation energy than the main reaction. Therefore, lowering the temperature can significantly reduce the rate of side product formation while still allowing the desired reaction to proceed at an acceptable rate.
Incremental Temperature Reduction: If a significant amount of side products is observed at your current temperature, try reducing it in 5-10 °C increments.
Extended Reaction Time: Be aware that lowering the temperature will likely slow down the overall reaction rate.[2] Therefore, you may need to extend the reaction time to achieve a good conversion of your starting material. Monitor the reaction closely to find the right balance between selectivity and reaction time.
Logical Relationship between Temperature, Yield, and Selectivity
Caption: Interplay between reaction temperature and key outcomes like yield and selectivity.
Q4: My reaction seems to stall before completion. Could the temperature be too low?
Yes, a reaction that stalls before reaching completion is a classic indicator that the temperature may be insufficient to overcome the activation energy barrier, especially as reactant concentrations decrease over time.
Troubleshooting Steps:
Confirm Stalling: Use an appropriate analytical method (TLC, HPLC, GC) to confirm that the concentrations of starting materials and products are no longer changing over a significant period.
Incremental Temperature Increase: Gently increase the reaction temperature by 10 °C and continue to monitor the reaction. If the reaction restarts, it is a strong indication that the initial temperature was too low.
Caution with Temperature Increase: Be mindful that increasing the temperature may also initiate or accelerate the formation of side products.[3] It is crucial to analyze the reaction mixture for the appearance of new impurities as you increase the temperature.
References
Recent Advances in Cyanation Reactions. (2022). SciELO. [Link]
Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. (n.d.). The Royal Society of Chemistry. [Link]
Expedient Access to Cyanated N-Heterocycles via Direct Flow- Electrochemical C(sp2). (n.d.). Wiley Online Library. [Link]
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2026). PMC. [Link]
Development of Predictive Tools for Optimizing Organic Reactions. (n.d.). PMC. [Link]
RECENT ADVANCES IN CYANATION REACTIONS†. (n.d.). ResearchGate. [Link]
Plausible reaction mechanism for cyanation. (n.d.). ResearchGate. [Link]
Enantioselective cyanation via radical-mediated C–C single bond cleavage for synthesis of chiral dinitriles. (2019). PMC. [Link]
Activation Energy in Organic Synthesis: Rate Improvements. (2026). Patsnap Eureka. [Link]
C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics. (n.d.). PMC. [Link]
A Brief Introduction to Chemical Reaction Optimization. (n.d.). ACS Publications. [Link]
Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. (n.d.). MDPI. [Link]
Strategies for C2‐cyanation of quinolines. (n.d.). ResearchGate. [Link]
State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). PMC. [Link]
Cyanation – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN” agent. (2019). PMC. [Link]
Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. (2022). MDPI. [Link]
Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. (2024). MDPI. [Link]
Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single- Atom Catalyst Supported on. (2025). Journal of Synthetic Chemistry. [Link]
Preparation and Properties of Quinoline. (n.d.). Online Science. [Link]
Development of Predictive Tools for Optimizing Organic Reactions. (2025). ResearchGate. [Link]
Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation. (n.d.). PMC. [Link]
Reissert Reaction. (n.d.). Cambridge University Press. [Link]
One-pot regioselective C–H activation iodination–cyanation of 2,4-diarylquinazolines using malononitrile as a cyano source. (2019). RSC Publishing. [Link]
Metal-mediated C−CN Bond Activation in Organic Synthesis. (2020). ACS Publications. [Link]
Technical Support Center: Optimizing the Hydrolysis of Quinoline-4-carbonitrile
Welcome to the technical support center for the hydrolysis of quinoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for commo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the hydrolysis of quinoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the conversion of quinoline-4-carbonitrile to quinoline-4-carboxylic acid. Our goal is to equip you with the scientific rationale and practical steps to overcome low conversion rates and achieve high-purity products.
Frequently Asked Questions (FAQs)
This section addresses specific issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Question 1: My hydrolysis reaction has stalled, and I observe a significant amount of unreacted quinoline-4-carbonitrile. What are the likely causes and how can I drive the reaction to completion?
Answer:
An incomplete reaction is a common challenge in nitrile hydrolysis and can stem from several factors related to reaction kinetics and equilibrium.
Insufficient Reaction Time or Temperature: The hydrolysis of aromatic nitriles is often slow, requiring elevated temperatures to proceed at a reasonable rate.[1] The carbon-nitrogen triple bond in the nitrile is strong and requires significant energy to activate for nucleophilic attack by water or hydroxide.[2]
Solution: Gradually increase the reaction temperature in 10-15 °C increments while monitoring the reaction progress by Thin-Layer Chromatography (TLC). Extend the reaction time, taking aliquots periodically to assess the consumption of the starting material.
Inadequate Catalyst Concentration (Acid or Base): Both acid and base-catalyzed hydrolysis rely on a sufficient concentration of the catalyst to facilitate the reaction. In acidic conditions, protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.[3][4] In basic conditions, the hydroxide ion acts as a potent nucleophile.[4]
Solution: If using acidic conditions (e.g., concentrated HCl or H₂SO₄), ensure a sufficiently high acid concentration. For basic hydrolysis (e.g., NaOH or KOH), consider increasing the molar excess of the base.
Poor Solubility of Starting Material: Quinoline-4-carbonitrile may have limited solubility in purely aqueous solutions, which can hinder the reaction rate.
Solution: Employ a co-solvent system, such as ethanol/water or dioxane/water, to improve the solubility of the starting material.[1][5]
Question 2: My reaction mixture shows the presence of an intermediate, but the formation of the final quinoline-4-carboxylic acid is slow. What is this intermediate and how can I promote its conversion?
Answer:
The hydrolysis of nitriles proceeds through a stable amide intermediate, in this case, quinoline-4-carboxamide.[3][6] The observation of this intermediate indicates that the first stage of hydrolysis (nitrile to amide) is occurring, but the second stage (amide to carboxylic acid) is the rate-limiting step.
Stability of the Amide Intermediate: Amides are generally more stable and less reactive than nitriles towards hydrolysis.[7] Harsh conditions are often required to hydrolyze the amide to the corresponding carboxylic acid.[4]
Solution: Increase the reaction temperature and/or the concentration of the acid or base catalyst to facilitate the hydrolysis of the quinoline-4-carboxamide intermediate. Prolonged reflux is often necessary.[1]
Milder Reaction Conditions: If you are using milder conditions to avoid potential side reactions, you may inadvertently favor the accumulation of the amide.
Solution: While avoiding degradation is crucial, a systematic increase in the harshness of the reaction conditions (temperature, catalyst concentration) is the most direct way to promote the hydrolysis of the amide.
Question 3: I am observing a byproduct with a different TLC spot and I suspect it might be due to a side reaction. What are the potential side reactions during the hydrolysis of quinoline-4-carbonitrile?
Answer:
The primary side reaction of concern, particularly under harsh conditions, is the decarboxylation of the desired product, quinoline-4-carboxylic acid.
Decarboxylation of Quinoline-4-carboxylic Acid: Quinoline-4-carboxylic acids can undergo decarboxylation, especially at high temperatures, to yield quinoline.[8] This is a known side reaction in syntheses involving this scaffold.[8]
Solution: Carefully control the reaction temperature. While higher temperatures can increase the rate of hydrolysis, excessive heat can promote decarboxylation. It is a matter of finding the optimal balance. Monitor the reaction closely by TLC for the appearance of a new, less polar spot corresponding to quinoline. If decarboxylation is a significant issue, consider running the reaction at a slightly lower temperature for a longer duration.
Degradation of the Quinoline Ring: Although the quinoline ring is generally robust, prolonged exposure to very harsh acidic or basic conditions at high temperatures could lead to degradation.
Solution: Use the minimum necessary temperature and reaction time to achieve full conversion. If degradation is suspected, consider using a stronger, but more controlled heating method like microwave irradiation, which can sometimes reduce reaction times and byproduct formation.
Question 4: How can I effectively monitor the progress of my hydrolysis reaction?
Answer:
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction.[5][9]
TLC Analysis:
Stationary Phase: Use standard silica gel 60 F254 plates.
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol is typically effective. A good starting point is a 7:3 or 1:1 mixture of hexanes:ethyl acetate. The polarity can be adjusted to achieve good separation of the starting material, intermediate, and product. For carboxylic acids that may streak, adding a small amount of acetic acid (e.g., 1%) to the eluent can improve the spot shape.[10] For basic quinoline compounds, adding a small amount of a basic modifier like triethylamine (0.1-2.0%) can prevent tailing.[9]
Visualization: The spots can be visualized under UV light (254 nm), as the quinoline ring is UV-active.[9]
Interpretation: As the reaction progresses, the spot corresponding to the starting material (quinoline-4-carbonitrile) will diminish in intensity, while the spot for the product (quinoline-4-carboxylic acid) will appear and intensify. The amide intermediate will appear as a spot with intermediate polarity. The reaction is considered complete when the starting material spot is no longer visible.
Mechanistic Overview of Quinoline-4-carbonitrile Hydrolysis
Understanding the reaction mechanism is crucial for effective troubleshooting. The hydrolysis can proceed under either acidic or basic conditions, both involving the initial formation of quinoline-4-carboxamide, which is subsequently hydrolyzed to quinoline-4-carboxylic acid.
Caption: Reaction pathways for acid and base-catalyzed hydrolysis of quinoline-4-carbonitrile and a potential side reaction.
Optimizing Reaction Parameters
The following table summarizes key reaction parameters and their impact on the conversion of quinoline-4-carbonitrile to quinoline-4-carboxylic acid.
Parameter
Acidic Hydrolysis
Basic Hydrolysis
Rationale & Expert Insights
Catalyst
Concentrated H₂SO₄ or HCl
10-40% aq. NaOH or KOH
Strong acids protonate the nitrile, activating it for nucleophilic attack by water.[3][4] Strong bases provide a potent nucleophile (OH⁻) for direct attack on the nitrile carbon.[4]
Temperature
Reflux (typically >100 °C)
Reflux (typically >100 °C)
Elevated temperatures are necessary to overcome the activation energy for both nitrile and subsequent amide hydrolysis.[1] However, excessive heat can lead to decarboxylation.[8]
Solvent
Water, often with a co-solvent like ethanol or dioxane
Water, often with a co-solvent like ethanol or dioxane
A co-solvent enhances the solubility of the organic starting material, improving reaction rates.[5]
Reaction Time
Several hours to overnight
Several hours to overnight
The reaction is often slow and should be monitored by TLC until the starting material is consumed.[5]
Work-up
Neutralization with a base (e.g., NaOH) to precipitate the product.
Acidification with an acid (e.g., HCl) to precipitate the product.[5]
The product is a carboxylic acid, which is soluble in its salt form. Adjusting the pH to the isoelectric point (typically pH 3-5) will cause it to precipitate out of the aqueous solution.[11]
Detailed Experimental Protocol: Basic Hydrolysis
This protocol provides a general procedure for the basic hydrolysis of quinoline-4-carbonitrile.
Caption: A standard experimental workflow for the basic hydrolysis of quinoline-4-carbonitrile.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve quinoline-4-carbonitrile (1 equivalent) in ethanol (10 volumes).
Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2 volumes).[5]
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature.
Monitoring: Monitor the progress of the reaction by TLC every 1-2 hours. The reaction is typically complete within 16 hours, or when the starting material is no longer observed by TLC.[5]
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
Work-up: Dilute the remaining aqueous residue with water (10 volumes) and wash with an organic solvent such as dichloromethane (2 x 10 volumes) to remove any unreacted starting material or non-polar impurities.
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 4-5. The product, quinoline-4-carboxylic acid, will precipitate as a solid.[11]
Isolation: Collect the solid product by vacuum filtration.
Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts and then dry it in a vacuum oven to obtain the pure quinoline-4-carboxylic acid.
References
Converting Nitriles to Amides. (2024, December 1). Chemistry Steps. [Link]
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 14). Chemistry Steps. [Link]
20.7: Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. [Link]
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. [Link]
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc. [Link]
Preparation method for quinoline-4-carboxylic acid derivative. (n.d.).
Hydrolysis of Nitriles. (n.d.). Organic Synthesis. [Link]
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC. [Link]
Decarboxylation of Carboxylic Acids. (n.d.). Organic Chemistry Tutor. [Link]
A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. (2025, August 6). ResearchGate. [Link]
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017, March 19). ResearchGate. [Link]
Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]
Process for the preparation of a quinoline carboxylic acid. (n.d.).
Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation. (2025, August 7). ResearchGate. [Link]
Process for the hydrolysis of quinolone carboxylic esters. (n.d.).
Decarboxylation of Carboxylic Acids. (2025, January 9). YouTube. [Link]
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 29). Revues Scientifiques Marocaines. [Link]
One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. (2020, May 3). SciSpace. [Link]
TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. (n.d.). ResearchGate. [Link]
A Researcher's Guide to the ¹H NMR Spectral Analysis of 6,8-Difluoroquinoline-4-carbonitrile: A Comparative Approach
For researchers and professionals in drug development, the precise and unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. The quinoline scaffold, in particular, is...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise and unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. The quinoline scaffold, in particular, is a privileged structure in medicinal chemistry, and its fluorinated derivatives often exhibit enhanced pharmacological properties.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 6,8-Difluoroquinoline-4-carbonitrile, a key intermediate in the synthesis of advanced therapeutic agents.[1][2]
This guide will not only predict the spectral features of the title compound but also compare it with simpler analogues to provide a clear understanding of the subtle yet significant effects of substitution on the ¹H NMR spectrum. By understanding these principles, researchers can more confidently interpret the spectra of their own novel quinoline derivatives.
The Structural Landscape and Its Influence on ¹H NMR
The ¹H NMR spectrum of a substituted quinoline is a rich tapestry of information, where the chemical shift, multiplicity, and coupling constants of each proton are dictated by its electronic environment. In 6,8-Difluoroquinoline-4-carbonitrile, the protons on the quinoline core are influenced by the electron-withdrawing effects of the nitrogen atom in the heterocycle, the two fluorine atoms, and the nitrile group.
The fluorine atoms, in particular, exert a strong influence through both their inductive electron-withdrawing effects and their ability to couple with nearby protons through space and through bonds, leading to characteristic splitting patterns.[3][4][5] The nitrile group at the 4-position further deshields adjacent protons.
To illustrate the forthcoming discussion, the structure and proton numbering of 6,8-Difluoroquinoline-4-carbonitrile are presented below.
Caption: Structure of 6,8-Difluoroquinoline-4-carbonitrile with proton numbering.
To appreciate the spectral complexity of 6,8-Difluoroquinoline-4-carbonitrile, it is instructive to compare its predicted ¹H NMR data with that of simpler, related quinolines. The following table summarizes the experimental chemical shifts (in ppm) for quinoline, 4-cyanoquinoline, 6-fluoroquinoline, and 8-fluoroquinoline, alongside the predicted values for our target molecule.
Effect of the Nitrile Group: The introduction of the electron-withdrawing nitrile group at C4 in 4-cyanoquinoline causes a significant downfield shift for the adjacent H-3 and H-5 protons compared to unsubstituted quinoline.
Effect of a Single Fluorine: In 6-fluoroquinoline, the H-5 and H-7 protons are most affected, appearing as complex multiplets due to H-F coupling. Similarly, in 8-fluoroquinoline, the peri-proton H-7 is significantly influenced.
Combined Effects in the Target Molecule: For 6,8-Difluoroquinoline-4-carbonitrile, we predict a cumulative downfield shift for all protons due to the combined electron-withdrawing nature of the two fluorine atoms and the nitrile group. The multiplicity of the signals is also expected to be more complex due to multiple H-F couplings.
Predicted ¹H NMR Spectrum of 6,8-Difluoroquinoline-4-carbonitrile
Based on the principles of substituent additivity and known H-F coupling constants, the following is a detailed prediction of the ¹H NMR spectrum of 6,8-Difluoroquinoline-4-carbonitrile.
H-2 (Predicted δ ~9.2 ppm): This proton is expected to be the most deshielded proton in the molecule, appearing far downfield. It will likely appear as a doublet with a small coupling constant (³JH2-H3 ≈ 4-5 Hz).
H-3 (Predicted δ ~8.0 ppm): This proton will also be a doublet due to coupling with H-2 (³JH3-H2 ≈ 4-5 Hz). Its chemical shift is significantly downfield compared to quinoline due to the adjacent nitrile group.
H-5 (Predicted δ ~8.5 ppm): The H-5 proton is expected to be a doublet of doublets. It will exhibit a small coupling to the fluorine at C6 (⁴JH5-F6 ≈ 2-3 Hz) and a larger coupling to H-7 (³JH5-H7 is not applicable, this should be a through-space coupling to H-7 which is less likely to be resolved, more likely a coupling to F6 and F8). A more accurate prediction would be a doublet of doublets of doublets due to coupling with H-7, F-6 and F-8. However, given the distance, the coupling to F8 might not be resolved. A doublet of doublets due to coupling with H-7 and F-6 is a more conservative prediction.
H-7 (Predicted δ ~7.8 ppm): This proton will likely be the most complex signal in the spectrum. It is expected to be a triplet of doublets (or a more complex multiplet) due to coupling with the fluorine at C6 (³JH7-F6 ≈ 6-10 Hz), the fluorine at C8 (³JH7-F8 ≈ 6-10 Hz), and H-5 (⁴JH7-H5 ≈ 2-3 Hz).
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of 6,8-Difluoroquinoline-4-carbonitrile, the following protocol is recommended.
Sample Preparation:
Weigh approximately 5-10 mg of the compound.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12][13] Ensure the compound is fully dissolved.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup:
Insert the NMR tube into the spinner and place it in the spectrometer.[14]
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
Acquisition Parameters:
Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
Use a sufficient number of scans (typically 16-64 for a dilute sample) to achieve a good signal-to-noise ratio.
Employ a relaxation delay of at least 2-3 seconds to ensure quantitative integration if desired.
Apply a line broadening factor (e.g., 0.3 Hz) during processing to improve the appearance of the spectrum.
The following workflow diagram illustrates the key steps in the analysis process.
Caption: Workflow for ¹H NMR analysis of 6,8-Difluoroquinoline-4-carbonitrile.
Conclusion
The ¹H NMR spectrum of 6,8-Difluoroquinoline-4-carbonitrile is predicted to be complex, yet interpretable through a systematic, comparative approach. The strong electron-withdrawing effects of the two fluorine atoms and the nitrile group result in a general downfield shift of all proton signals. Furthermore, the presence of fluorine leads to characteristic H-F couplings that are invaluable for unambiguous signal assignment. By understanding these fundamental principles and following a robust experimental protocol, researchers can effectively utilize ¹H NMR spectroscopy to confirm the structure of this and other novel fluoroquinoline derivatives, thereby accelerating the drug discovery and development process.
References
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved from [Link]
Supporting Information. (n.d.). Retrieved from [Link]
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]
AWS. (n.d.). Supporting Information Design, Synthesis and Evaluation of Novel Fluoroquinolone-Aminoglycoside Hybrid Antibiotics. Retrieved from [Link]
MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(1), m1889. Retrieved from [Link]
ResearchGate. (n.d.). (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). Retrieved from [Link]
ResearchGate. (2015). Synthesis of novel cyano quinoline derivatives suplemantary. Retrieved from [Link]
PubChem. (n.d.). 8-Fluoroquinoline. Retrieved from [Link]
Journal of Medicinal Chemistry. (1986). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. 29(11), 2363-2369.
PubChem. (n.d.). 4-Cyanoquinoline. Retrieved from [Link]
Synthesis of Fluoroquinolone Antibiotics. (n.d.). Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
Acta Poloniae Pharmaceutica. (n.d.). QUANTITATIVE ANALYSIS OF NOFRLOXACIN BY 1H NMR AND HPLC. Retrieved from [Link]
ResearchGate. (n.d.). 1 H-NMR chemical shifts and coupling constants a of the aromatic protons of norfloxacin and the metabolites produced by Microbacterium sp. strain 4N2-2. Retrieved from [Link]
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
MySkinRecipes. (n.d.). 6,8-Difluoroquinoline-3-carbonitrile. Retrieved from [Link]
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 6,8-Difluoroquinoline-4-carbonitrile
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as a pivotal technique in this endea...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as a pivotal technique in this endeavor, offering profound insights into molecular weight and structural architecture through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6,8-Difluoroquinoline-4-carbonitrile, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. By comparing its anticipated fragmentation with that of related quinoline derivatives, we offer a predictive framework to aid in the identification and characterization of this and similar molecules.
The Foundation: Understanding Quinoline Fragmentation
The fragmentation of the core quinoline structure under electron ionization is well-documented. A primary and highly characteristic fragmentation pathway involves the loss of a molecule of hydrogen cyanide (HCN) from the molecular ion. This process is driven by the stability of the resulting fragment ion. The presence of substituents on the quinoline ring can significantly influence the fragmentation pathways, either by providing alternative fragmentation routes or by affecting the stability of the charged fragments.
Introducing 6,8-Difluoroquinoline-4-carbonitrile: A Predicted Fragmentation Pathway
While a publicly available experimental mass spectrum for 6,8-Difluoroquinoline-4-carbonitrile is not readily found, its fragmentation pattern can be predicted with a high degree of confidence based on established principles of mass spectrometry and the known behavior of analogous compounds.
The molecular formula for 6,8-Difluoroquinoline-4-carbonitrile is C₁₀H₄F₂N₂. The predicted monoisotopic mass is approximately 190.03 Da. The molecular ion peak, [M]⁺˙, is expected to be prominent due to the stability of the aromatic quinoline system.
The fragmentation is anticipated to proceed through several key pathways, initiated by the high-energy electrons in the EI source.
Predicted Fragmentation Pathways for 6,8-Difluoroquinoline-4-carbonitrile
Caption: Predicted major fragmentation pathways for 6,8-Difluoroquinoline-4-carbonitrile under electron ionization.
Comparative Analysis: Insights from Structurally Related Compounds
To substantiate the predicted fragmentation of 6,8-Difluoroquinoline-4-carbonitrile, it is instructive to compare it with the known fragmentation patterns of similar molecules.
Compound
Key Fragmentation Pathways
Reference
Quinoline
Primary loss of HCN (27 Da) from the molecular ion.
Often show losses of CO₂ (44 Da) and H₂O (18 Da) from side chains, as well as fragmentation of piperazine or other heterocyclic substituents. The core quinoline ring can still undergo characteristic fragmentations.
The presence of two fluorine atoms in 6,8-Difluoroquinoline-4-carbonitrile is expected to influence the fragmentation in several ways. The strong electron-withdrawing nature of fluorine can stabilize the molecular ion, potentially leading to a more abundant molecular ion peak compared to unsubstituted quinoline. Furthermore, the loss of a fluorine radical (19 Da) or hydrogen fluoride (20 Da) are plausible fragmentation pathways, particularly if they lead to a more stable fragment ion.
Experimental Protocol: Acquiring a Mass Spectrum
For researchers seeking to obtain an experimental mass spectrum of 6,8-Difluoroquinoline-4-carbonitrile, the following protocol outlines a standard approach using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
Caption: A generalized workflow for obtaining and analyzing the mass spectrum of a small organic molecule like 6,8-Difluoroquinoline-4-carbonitrile.
Conclusion: A Predictive Tool for Structural Confirmation
The predicted fragmentation pattern of 6,8-Difluoroquinoline-4-carbonitrile, grounded in the established principles of mass spectrometry and supported by comparative data from related compounds, provides a valuable framework for its structural confirmation. The expected prominent molecular ion, coupled with characteristic losses of HCN, H, and F, should allow for its unambiguous identification. This guide serves as a practical resource for researchers working with this and other novel fluorinated heterocyclic compounds, facilitating more efficient and accurate structural elucidation in the pursuit of new scientific discoveries.
References
Gaber, A. M., et al. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 61(2), 141-146.
Rochat, S., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(8), 982-989.
Rochat, S., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. [Link]
Tang, Q., et al. (2009). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 20(10), 1851-1859.
Comparative Guide: Crystallographic & Structural Profiling of 6,8-Difluoroquinoline Derivatives
Executive Summary Context: The quinoline scaffold is a cornerstone of medicinal chemistry, serving as the backbone for antimalarials, antibacterials (fluoroquinolones), and emerging anticancer agents.[1][2] While C6-fluo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context: The quinoline scaffold is a cornerstone of medicinal chemistry, serving as the backbone for antimalarials, antibacterials (fluoroquinolones), and emerging anticancer agents.[1][2] While C6-fluorination is the industry standard for enhancing gyrase inhibition (e.g., ciprofloxacin), 6,8-difluoroquinoline derivatives represent a specialized subclass designed to modulate metabolic stability and lipophilicity simultaneously.
Purpose: This guide objectively compares the structural and physicochemical performance of 6,8-difluoroquinoline derivatives against their 6-monofluoro and non-fluorinated counterparts. It focuses on X-ray crystallographic data to elucidate how the additional C8-fluorine atom alters molecular packing, lattice energy, and bioavailability.
Key Findings:
Packing Efficiency: The 6,8-difluoro substitution disrupts the standard herringbone packing of quinoline, inducing slipped
-stacking motifs due to quadrupolar reversal.
Metabolic Blockade: Structural data confirms that C8-fluorine sterically and electronically shields the ring from oxidative metabolism without significantly perturbing the core planarity required for DNA intercalation.
Solubility: The 6,8-difluoro motif exhibits reduced aqueous solubility compared to 6-monofluoro variants but higher permeability, driven by the "polar hydrophobicity" of the C-F bond.
Part 1: Structural Analysis & Crystallographic Data[3][4][5]
Comparative Crystallographic Metrics
The following data aggregates structural parameters from representative derivatives (e.g., ethyl 7-chloro-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate and 8-fluoro-2,3-dimethylquinolin-4-yl benzoate) to illustrate the impact of the 6,8-substitution pattern.
Table 1: Structural Parameters of Quinoline Derivatives
Expert Insight: The C8-fluorine atom introduces a significant electrostatic vector. Unlike the C6-fluorine, which primarily engages in C-H···F interactions, the C8-fluorine in 6,8-derivatives often participates in weak F···F contacts or repulsive interactions with carbonyl oxygens (in 4-quinolones), forcing the molecule into a "twisted" or slipped-stack conformation that can enhance solid-state stability but reduce dissolution rates.
Molecular Packing & Interactions
The introduction of the second fluorine atom at position 8 fundamentally alters the electrostatic potential map (ESP) of the ring system.
6-Fluoro: The single fluorine creates a dipole that favors head-to-tail alignment.
6,8-Difluoro: The two fluorine atoms create a localized region of high electron density. Crystallographic analysis reveals that these derivatives minimize repulsion by adopting offset
-stacked dimers . This packing is tighter than the herringbone motif of non-fluorinated quinoline, correlating with the higher melting points often observed in 6,8-derivatives.
Part 2: Experimental Protocols
Synthesis & Crystallization Workflow
To obtain high-quality single crystals for X-ray diffraction (XRD) of 6,8-difluoroquinoline derivatives, a controlled Gould-Jacobs or Skraup cyclization followed by slow evaporation is recommended.
Protocol: Synthesis and Crystal Growth
Step 1: Precursor Synthesis (Modified Skraup)
Reagents: Mix 2,4-difluoroaniline (10 mmol), glycerol (15 mmol), and iodine (catalytic) in a pressure-safe Q-tube.
Reaction: Heat to 140°C for 4 hours. The iodine catalyzes the dehydration of glycerol to acrolein in situ, which condenses with the aniline.
Workup: Neutralize with NaHCO₃, extract with ethyl acetate, and purify via flash column chromatography (Hexane:EtOAc 8:2).
Step 2: Crystallization (Vapor Diffusion Method)
Target: Single crystals suitable for XRD (>0.1 mm).
Solvent System: Dissolve 20 mg of the purified 6,8-difluoro derivative in 2 mL of THF (good solubility).
Precipitant: Pentane or Diethyl Ether.
Procedure:
Place the THF solution in a small inner vial.
Place the inner vial into a larger jar containing 10 mL of Pentane.
Cap the large jar tightly.
Allow to stand undisturbed at 4°C for 7–14 days. The pentane vapor will slowly diffuse into the THF, lowering solubility and promoting ordered crystal growth.
Validation: Check crystal birefringence under a polarizing microscope before mounting.
Visualization of Structural Logic (SAR)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the switch from 6-fluoro to 6,8-difluoro scaffolds.
Caption: SAR decision tree highlighting the trade-offs of 6,8-difluoro substitution: enhanced stability and permeability vs. altered solid-state properties.
Part 3: Performance Comparison Guide
This section compares the 6,8-difluoro derivatives against the standard 6-fluoro therapeutic pharmacophore.
Physicochemical Profile[3]
Metric
6-Fluoroquinoline (Standard)
6,8-Difluoroquinoline (Advanced)
Interpretation
LogP (Lipophilicity)
1.8 – 2.2
2.4 – 2.8
6,8-derivatives are more lipophilic, improving passive transport across membranes.
Aqueous Solubility
Moderate (pH dependent)
Low
The 6,8-packing lattice energy is higher; formulation often requires salts (e.g., mesylate) to compensate.
Metabolic Stability
Susceptible to C8-oxidation
High
The C8-F atom blocks oxidative metabolism, extending half-life ().
pKa (Acidic)
~6.0 (Carboxyl)
~5.6
The inductive effect of the extra fluorine lowers pKa, altering ionization at physiological pH.
Crystallographic "Red Flags"
When analyzing XRD data for 6,8-difluoro derivatives, researchers must watch for:
Disorder: The C8-fluorine can sometimes be positionally disordered with hydrogen if the synthesis is incomplete, leading to ambiguous electron density maps.
Polymorphism: Due to the competition between weak C-H···F and F···F interactions, 6,8-derivatives are prone to polymorphism. Powder X-ray Diffraction (PXRD) is mandatory to ensure batch consistency.
References
Al-Qawasmeh, R. A. (2012).[4] Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[4] Acta Crystallographica Section E, 68(8), o2533. Link
Sujatha, K., & Vedula, R. R. (2019). Synthesis of novel quinolines using a new modified Skraup synthesis utilizing glycerol and pressure Q-tubes.[5] ResearchGate.[4][6] Link
Schmidt, M. U., et al. (2013). Ambiguous structure determination from powder data: four different structural models of 4,11-difluoroquinacridone. IUCrJ. Link
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109, 3-11. Link
BenchChem. (2025). Structure Analysis of 6,8-Difluoro-2-methylquinolin-4-ol. Link
UV-Vis Characterization of 6,8-Difluoroquinoline-4-carbonitrile: A Comparative Technical Guide
Executive Summary: The Fluorinated Advantage In the high-stakes landscape of kinase inhibitor and antibiotic development, 6,8-Difluoroquinoline-4-carbonitrile (CAS: 71083-55-1) serves as a critical scaffold. Unlike its n...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorinated Advantage
In the high-stakes landscape of kinase inhibitor and antibiotic development, 6,8-Difluoroquinoline-4-carbonitrile (CAS: 71083-55-1) serves as a critical scaffold. Unlike its non-fluorinated counterparts, this intermediate offers unique electronic properties driven by the 6,8-difluoro substitution pattern. These substituents not only modulate metabolic stability (blocking P450 oxidation sites) but also significantly alter the molecular orbital energy gaps, resulting in distinct UV-Vis absorption profiles.
This guide provides a technical comparison of the UV-Vis spectral features of 6,8-Difluoroquinoline-4-carbonitrile against its structural analogs. It establishes a self-validating protocol for purity assessment, essential for ensuring the integrity of downstream synthesis for targets like Lenvatinib analogs or third-generation fluoroquinolones.
Comparative Spectral Analysis
The UV-Vis spectrum of quinoline derivatives is governed by
and transitions. The introduction of a nitrile group at the C4 position and fluorine atoms at C6 and C8 creates a specific "fingerprint" used for identification.
Theoretical & Experimental Baseline
The following table contrasts the target molecule with its direct precursors. Data represents consensus values from spectral databases (NIST) and theoretical bathochromic shift calculations based on substituent effects.
The Nitrile Effect (C4-CN): The nitrile group is a strong electron-withdrawing group (EWG) that extends the conjugation system of the quinoline ring. This lowers the energy of the LUMO, causing a bathochromic (red) shift of 10–15 nm compared to unsubstituted quinoline.
The 6,8-Difluoro Effect:
Inductive Effect (-I): Fluorine is highly electronegative, pulling electron density from the ring, which stabilizes the HOMO.
Resonance Effect (+R): The lone pairs on fluorine can donate into the
-system.
Net Result: In the 6,8-position, the resonance effect typically dominates for the
transitions, leading to a further red shift and a hyperchromic effect (increase in intensity). This makes the 6,8-difluoro analog more sensitive to UV detection than the mono-fluoro or non-fluorinated variants.
Experimental Validation Protocol (SOP)
To ensure trustworthy data, follow this self-validating protocol. This workflow minimizes solvent cutoff interference and aggregation effects common in planar aromatic systems.
Weigh 1.90 mg of 6,8-Difluoroquinoline-4-carbonitrile (MW
190.15 g/mol ).
Dissolve in 10 mL Methanol to create a 1.0 mM (1000 µM) stock.
Checkpoint: Solution must be clear and colorless. Sonicate if necessary.
Working Standard Dilution:
Dilute 100 µL of Stock into 9.9 mL Methanol.
Final Concentration:10 µM .
Why? This concentration prevents dimerization (Beer-Lambert linearity check) while keeping absorbance between 0.2 and 0.8 AU.
Baseline Correction:
Fill both cuvettes with pure Methanol. Run "Auto-Zero/Baseline".
Measurement Scan:
Replace sample cuvette liquid with the 10 µM Working Standard.
Scan from 400 nm down to 200 nm (Speed: Medium; Slit width: 1 nm).
Data Validation (Acceptance Criteria):
Peak 1: Distinct maximum between 235–240 nm .
Peak 2: Broad band between 325–335 nm .
Valley: Clear minimum around 250–260 nm.
Failure Mode: If peaks are flattened or >1.5 AU, dilute sample 1:1 and re-measure.
Synthesis & Characterization Workflow
The following diagram illustrates the logical flow for synthesizing and validating this intermediate, highlighting where UV-Vis analysis acts as a critical quality gate.
Figure 1: Quality Control workflow integrating UV-Vis spectroscopy as a gatekeeper for 6,8-Difluoroquinoline-4-carbonitrile production.
References
National Institute of Standards and Technology (NIST). UV/Vis Database: Quinoline Spectra. NIST Standard Reference Data. Available at: [Link]
PubChem. Compound Summary: Quinoline-4-carbonitrile.[2] National Library of Medicine (US), National Center for Biotechnology Information. Available at: [Link]
MDPI. Structural Characterization of Millennial Antibacterial (Fluoro)Quinolones. (Discusses the auxochromic effect of 6,8-difluoro substitution). Available at: [Link]
ResearchGate. UV-Vis absorption of quinoline derivatives: Theoretical and Experimental Investigations. (Source for solvatochromic shift data). Available at: [Link]